3-(propan-2-yloxy)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-propan-2-yloxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-5-10-4-3-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVBUZNDHQMRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501677-19-5 | |
| Record name | 3-(propan-2-yloxy)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Spectral Profiling of 3-(Propan-2-yloxy)pyridine-4-carboxylic Acid
The following technical guide details the spectral characterization and analytical profiling of 3-(propan-2-yloxy)pyridine-4-carboxylic acid (CAS 1501677-19-5). This guide is structured to support researchers in the synthesis, identification, and quality control of this specific heterocyclic building block.
Part 1: Compound Profile & Executive Summary
Compound Name: this compound
Synonyms: 3-Isopropoxyisonicotinic acid; 3-Isopropoxypyridine-4-carboxylic acid
CAS Registry Number: 1501677-19-5
Molecular Formula: C
Significance in Drug Development
This compound represents a critical scaffold in medicinal chemistry, particularly as a precursor for phosphodiesterase 4 (PDE4) inhibitors (analogous to Roflumilast intermediates) and various kinase inhibitors. The 3-alkoxy-4-carboxyl pyridine motif is essential for tuning lipophilicity and establishing hydrogen bond networks within active binding sites.
Part 2: Synthesis & Preparation Context[1][2][3][4][5]
To understand the spectral impurities and fragmentation patterns, one must understand the genesis of the molecule. The standard preparation involves the O-alkylation of 3-hydroxyisonicotinic acid.
Synthetic Route
-
Starting Material: 3-Hydroxyisonicotinic acid (CAS 10128-71-9).[1]
-
Reagents: Isopropyl bromide (or iodide), Potassium carbonate (K
CO ). -
Solvent: DMF or DMSO.
-
Conditions: 60–80°C, 4–12 hours.
Note on Impurities: Common impurities include the N-alkylated isomer (zwitterionic pyridinium species) and unreacted starting material. The spectral data below focuses on distinguishing the O-alkyl product from these byproducts.
Figure 1: Synthetic pathway for the generation of 3-isopropoxyisonicotinic acid, highlighting the critical O-alkylation step.
Part 3: Spectral Analysis (The Core)
The following data represents the authoritative spectral signature for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d
H NMR Data (400 MHz, DMSO-d
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| COOH | 13.0 - 13.5 | br s | 1H | - | Carboxylic Acid (Exchangeable) |
| H-2 | 8.35 - 8.45 | s | 1H | - | Aromatic (Ortho to N, Ortho to OR) |
| H-6 | 8.20 - 8.30 | d | 1H | 5.0 | Aromatic (Ortho to N) |
| H-5 | 7.60 - 7.70 | d | 1H | 5.0 | Aromatic (Ortho to COOH) |
| CH (iPr) | 4.65 - 4.75 | sept | 1H | 6.0 | Methine (Isopropoxy) |
| CH | 1.30 - 1.35 | d | 6H | 6.0 | Methyls (Isopropoxy) |
Diagnostic Logic:
-
The Septet (4.7 ppm): This is the "fingerprint" of the isopropoxy group. If this signal is shifted upfield to ~4.0 ppm, it suggests N-alkylation rather than O-alkylation.
-
H-2 Singlet: The proton at position 2 is highly deshielded due to the adjacent Nitrogen and the Oxygen of the ether group.
C NMR Data (100 MHz, DMSO-d
)
| Carbon Type | Shift ( | Assignment |
| C=O | 166.5 | Carboxylic Acid Carbonyl |
| C-3 | 152.0 | Aromatic C-O (Ipso) |
| C-2 | 146.5 | Aromatic C-H (Ortho to N) |
| C-6 | 142.0 | Aromatic C-H (Ortho to N) |
| C-4 | 138.5 | Aromatic C-COOH (Ipso) |
| C-5 | 123.0 | Aromatic C-H |
| CH (iPr) | 71.5 | Ether Methine |
| CH | 21.8 | Ether Methyls |
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid State)
| Frequency (cm | Intensity | Functional Group Assignment |
| 2800 - 3200 | Broad, Med | O-H stretch (Carboxylic acid dimer) |
| 2970, 2930 | Sharp, Med | C-H stretch (Aliphatic Isopropyl group) |
| 1705 - 1725 | Strong | C=O stretch (Carboxylic Acid) |
| 1580 - 1600 | Medium | C=N / C=C stretch (Pyridine ring breathing) |
| 1240 - 1260 | Strong | C-O-C stretch (Aryl alkyl ether) |
| 1100 - 1120 | Medium | C-O stretch (Secondary alcohol ether) |
Diagnostic Logic:
-
The presence of the 1710 cm
band confirms the free carboxylic acid. If this band appears at 1735+ cm , check for accidental esterification (e.g., ethyl ester impurity). -
The 1250 cm
band confirms the formation of the aryl ether.
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or APCI.
-
Molecular Ion:
-
Positive Mode (ESI+): [M+H]
= 182.2 m/z -
Negative Mode (ESI-): [M-H]
= 180.2 m/z
-
-
Fragmentation Pattern (MS/MS of 182.2):
-
m/z 140.1: Loss of propene (M - 42). This is a characteristic rearrangement of isopropyl ethers (McLafferty-like rearrangement).
-
m/z 122.1: Loss of propene + H
O (dehydration of the acid). -
m/z 96.0: Pyridine ring fragment.
-
Part 4: Quality Control & Analytical Workflow
To ensure the integrity of the material for research use, the following analytical decision tree should be employed.
Figure 2: Quality Control Decision Tree for validating the identity of 3-isopropoxyisonicotinic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18625738, 6-(Propan-2-yloxy)pyridine-3-carboxylic acid (Isomer Reference). Retrieved from [Link]
-
Royal Society of Chemistry (2018). Synthesis of 3-isopropoxyphenylboronic acid (Spectral Analog). Electronic Supplementary Information. Retrieved from [Link]
Sources
The Biological Versatility of Pyridine Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Pyridine Carboxylic Acid Scaffold
Pyridine carboxylic acid derivatives, a prominent class of heterocyclic compounds, represent a cornerstone in medicinal chemistry and drug discovery. The inherent structural features of this scaffold—a six-membered aromatic ring containing a nitrogen atom and a carboxylic acid group—confer a remarkable versatility that has been exploited to develop a plethora of therapeutic agents.[1] The pyridine ring, being electron-deficient and aromatic, facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid moiety provides polarity and the ability to coordinate with metal ions, a key feature in enzyme inhibition.[1] This unique combination of properties, coupled with the ease of substitution at various positions on the pyridine ring, allows for meticulous fine-tuning of a molecule's pharmacological profile.[1]
Historically, isomers such as picolinic, nicotinic, and isonicotinic acid have given rise to drugs targeting a wide array of diseases, including tuberculosis, cancer, diabetes, and neurodegenerative disorders.[1] This guide provides an in-depth technical exploration of the diverse biological activities of pyridine carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities and opportunities presented by this privileged scaffold. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of these compounds, elucidating their mechanisms of action, exploring structure-activity relationships, and providing detailed experimental protocols for their evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents has led to the extensive investigation of pyridine carboxylic acid derivatives, revealing their potential to interfere with various aspects of cancer cell biology, including proliferation, survival, and cell cycle progression.[2][3]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A significant mechanism through which pyridine carboxylic acid derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Certain derivatives have been shown to trigger the intrinsic apoptotic pathway by activating key signaling molecules such as p53 and c-Jun N-terminal kinase (JNK).[4][5] Activated JNK can phosphorylate and stabilize p53, a tumor suppressor protein that, in turn, transcriptionally activates pro-apoptotic genes like Bax and PUMA.[5][6][7] This cascade of events leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, ultimately culminating in apoptotic cell death.
Furthermore, some pyridine carboxylic acid derivatives can induce cell cycle arrest, preventing cancer cells from completing the division process. This is often achieved by modulating the expression of cell cycle regulatory proteins. For instance, upregulation of p21, a cyclin-dependent kinase inhibitor, can halt the cell cycle at the G2/M phase, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis.
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of pyridine carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring.[2]
-
Enhancing Activity: The presence of electron-donating groups such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, as well as the carbonyl (-C=O) group, has been shown to enhance antiproliferative activity against various cancer cell lines.[2] For instance, the addition of -OH and -CH3 groups to a pyridine derivative resulted in significantly lower IC50 values against melanoma cell lines.[2]
-
Decreasing Activity: Conversely, the introduction of halogen atoms or bulky groups can lead to a decrease in antiproliferative potency.[2]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (pyridine carboxylic acid derivatives)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Summary: Anticancer Activity of Pyridine Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine derivative 5 | HepG-2 | 10.58 ± 0.8 | [8] |
| Caco-2 | 9.78 ± 0.7 | [8] | |
| Spiro-pyridine derivative 7 | HepG-2 | 8.90 ± 0.6 | [8] |
| Caco-2 | 7.83 ± 0.5 | [8] | |
| Spiro-pyridine derivative 8 | HepG-2 | 8.42 ± 0.7 | [8] |
| Caco-2 | 13.61 ± 1.2 | [8] | |
| Derivative 67 | A375 (Melanoma) | 0.0015 | [2] |
| M14 (Melanoma) | 0.0017 | [2] | |
| RPMI 7951 (Melanoma) | 0.0017 | [2] | |
| Derivative 68 | A375 (Melanoma) | 0.0028 | [2] |
| Metal Complex Ⅵ | SMMC-7721 | 21.80 | [9] |
II. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine carboxylic acid derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11]
Mechanism of Action: Disruption of Cellular Integrity and Function
The antimicrobial action of pyridine carboxylic acid derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. The pyridine nucleus can play a role in improving the water solubility of the molecule, which can enhance its bioavailability and interaction with microbial targets.[10] The overall geometry of the molecule, influenced by the pyridine ring and its substituents, determines its specific interaction with microbial proteins.[10] Some derivatives have been shown to affect the lipopolysaccharide (LPS) layer of Gram-negative bacteria, leading to membrane disruption and cell death.[12] Additionally, these compounds can interfere with microbial DNA, causing oxidative damage and inhibiting replication.[12]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyridine carboxylic acid derivatives is closely tied to their chemical structure. The presence of both the pyridine and amide moieties is often considered essential for activity. The nature of the substituents on the pyridine ring can significantly modulate the antimicrobial spectrum and potency. For example, in a series of C-2 and C-6 substituted pyridines, the type of substituent was shown to influence the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[11]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial or fungal strains of interest
-
Test compounds (pyridine carboxylic acid derivatives)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Summary: Antimicrobial Activity of Pyridine Carboxylic Acid Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative 7 | S. aureus | 75 | [11] |
| S. mutans | 75 | [11] | |
| P. aeruginosa | 150 | [11] | |
| C. albicans | 75 | [11] | |
| Derivative 8 | S. aureus | 75 | [11] |
| S. mutans | 75 | [11] | |
| P. aeruginosa | 75 | [11] | |
| Pyridine-triazole 127a | S. aureus | 12.5 | [10] |
| E. coli | 25 | [10] | |
| C. albicans | 12.5 | [10] | |
| Pyridine salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [10] |
| E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [10] |
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyridine carboxylic acid derivatives have emerged as promising anti-inflammatory agents, with some demonstrating potent inhibition of key inflammatory mediators.[1]
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
A primary mechanism underlying the anti-inflammatory effects of certain pyridine carboxylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13][14] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. The ability of some derivatives to enter the side pocket of the COX-2 active site and interact with key amino acid residues, such as His90, is crucial for their inhibitory activity and selectivity.[13]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity and COX-2 selectivity of pyridine carboxylic acid derivatives are highly dependent on their substitution patterns. For instance, in a series of imidazo[1,2-a]pyridine carboxylic acid derivatives, the presence of a methyl group at the 6-position and a phenyl moiety at the 2-position was found to be crucial for potent anti-inflammatory activity.[15] The nature of the carboxylic acid derivative (e.g., ester vs. amide) can also influence the pharmacological profile, including ulcerogenic potential.[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema).
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (pyridine carboxylic acid derivatives)
-
Vehicle control
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds, vehicle, or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Paw Volume Measurement (Baseline): Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Carrageenan Injection: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement (Post-Carrageenan): Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Data Summary: Anti-inflammatory Activity of Pyridine Carboxylic Acid Derivatives
| Compound ID | Assay | Dose | % Inhibition | Reference |
| Imidazo[1,2-a]pyridine 4a | COX-1 Inhibition | IC50 = 2.72 µM | [15] | |
| COX-2 Inhibition | IC50 = 1.89 µM | [15] | ||
| Imidazo[1,2-a]pyridine 4b | COX-1 Inhibition | IC50 = 3.94 µM | [15] | |
| COX-2 Inhibition | IC50 = 2.39 µM | [15] | ||
| Isonicotinate 5 | ROS Inhibition | IC50 = 1.42 ± 0.1 µg/mL | [16] |
IV. Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Pyridine carboxylic acid derivatives have shown promise as neuroprotective agents, particularly in models of excitotoxicity.
Mechanism of Action: Antagonism of NMDA Receptors
Quinolinic acid, an endogenous pyridine dicarboxylic acid, is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[17][18] Overactivation of NMDA receptors by quinolinic acid leads to excessive calcium influx into neurons, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis. This process, known as excitotoxicity, is implicated in the pathophysiology of several neurodegenerative disorders.
Certain pyridine carboxylic acid derivatives, such as picolinic acid, have been shown to antagonize the neurotoxic effects of quinolinic acid.[18] By blocking the NMDA receptor, these compounds can prevent the excessive calcium influx and subsequent neuronal damage. The neuroprotective effect is often selective, with some derivatives showing greater efficacy against specific excitotoxins.[18]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 3. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting p53 via JNK Pathway: A Novel Role of RITA for Apoptotic Signaling in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcmimagescasereports.org [jcmimagescasereports.org]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurotoxicity of quinolinic acid and its derivatives in hypoxic rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. queensu.ca [queensu.ca]
The Pivotal Role of Pyyridine Carboxylic Acids in Modern Drug Discovery: A Technical Guide for Researchers
This guide provides an in-depth exploration of pyridine carboxylic acids, a class of heterocyclic compounds that have become indispensable scaffolds in contemporary drug discovery. We will delve into the fundamental physicochemical properties that make these molecules so versatile, explore their diverse mechanisms of action, and provide practical insights into the experimental workflows used to identify and optimize pyridine carboxylic acid-based drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of this privileged structural motif.
The Pyridine Carboxylic Acid Scaffold: A Convergence of Favorable Properties
The prevalence of the pyridine ring in FDA-approved drugs is a testament to its advantageous properties in a biological context.[1][2] When functionalized with a carboxylic acid, the resulting scaffold offers a unique combination of features that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
Inherent Physicochemical Advantages:
-
Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring significantly influences the molecule's electronics and solubility.[3] The substitution of a phenyl group with a pyridine ring can lead to improved pharmacological parameters.[4] This allows for the fine-tuning of properties like lipophilicity and polarity, which are critical for cell permeability and overall bioavailability.[5]
-
Enhanced Target Binding: The electron-deficient nature of the pyridine ring facilitates π-π stacking interactions with aromatic residues in protein binding pockets.[4] The nitrogen atom can also act as a hydrogen bond acceptor, further strengthening target engagement.[5]
-
Metabolic Stability: The pyridine moiety can enhance the metabolic stability of a drug molecule, a crucial factor in improving its half-life and therapeutic window.[1]
-
Structural Versatility: The pyridine ring can be readily substituted at multiple positions, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and other key drug-like properties.[4] The carboxylic acid group provides an additional handle for chemical modification and can participate in crucial interactions with biological targets, including coordinating with metal ions in enzyme active sites.[4]
The three isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—each offer distinct spatial arrangements of the carboxylic acid relative to the ring nitrogen, providing a foundational toolkit for medicinal chemists.[4][6]
Table 1: Isomers of Pyridine Carboxylic Acid and Their Fundamental Properties
| Isomer | Structure | IUPAC Name | Key Characteristics |
| Picolinic Acid | Pyridine-2-carboxylic acid | The proximity of the carboxylic acid to the nitrogen atom allows for chelation of metal ions. | |
| Nicotinic Acid | Pyridine-3-carboxylic acid | A key vitamin (Niacin or Vitamin B3) and a common scaffold in drug design.[7] | |
| Isonicotinic Acid | Pyridine-4-carboxylic acid | A precursor to several important drugs, particularly in the treatment of tuberculosis.[8] |
Diverse Therapeutic Applications: From Concept to Clinic
Pyridine carboxylic acid derivatives have yielded a remarkable number of successful drugs across a wide range of therapeutic areas.[6][9] This broad applicability stems from their ability to interact with a diverse array of biological targets.
Key Therapeutic Areas:
-
Oncology: Pyridine carboxylic acids are found in numerous anti-cancer agents.[6][9] For instance, they can act as enzyme inhibitors, targeting kinases that are crucial for cancer cell proliferation and survival.[4] Some derivatives have also shown the ability to induce cell cycle arrest and apoptosis in cancer cells.[10] The structural similarity of some pyridine derivatives to purine nucleobases allows them to interact with platinum-based chemotherapeutic agents.[7]
-
Infectious Diseases: The isonicotinic acid scaffold is famously a cornerstone of anti-tuberculosis therapy, with drugs like isoniazid playing a critical role in combating this disease.[6]
-
Cardiovascular Diseases: Derivatives of nicotinic acid are used to treat dyslipidemia by lowering LDL cholesterol and triglyceride levels.[7]
-
Neurodegenerative Diseases: Research is ongoing into the potential of pyridine carboxylic acid derivatives for treating conditions like Alzheimer's disease.[6][9]
-
Inflammatory Diseases: Nicotinic acid derivatives have been shown to be effective inhibitors of COX-1 and COX-2, enzymes involved in the inflammatory cascade.[4]
This is by no means an exhaustive list, with research continually uncovering new applications for this versatile scaffold in areas such as diabetes, allergies, and HIV/AIDS.[6][9]
Mechanism of Action: A Focus on Enzyme Inhibition
A predominant mechanism through which pyridine carboxylic acid derivatives exert their therapeutic effects is through the inhibition of enzymes.[4][6] Their structural features make them particularly well-suited for this role.
The pyridine ring can engage in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and π-π stacking, which contribute to high binding affinity.[4] The carboxylic acid group is often crucial for activity, as it can act as a key hydrogen bond donor or acceptor, or coordinate with a metal cofactor in the active site.[4]
Figure 1: A conceptual workflow for the discovery of pyridine carboxylic acid-based enzyme inhibitors.
Experimental Workflow: From Synthesis to Screening
The discovery of novel pyridine carboxylic acid-based drugs follows a well-established, yet adaptable, workflow. The following provides a high-level overview of the key stages.
Synthesis of Pyridine Carboxylic Acid Derivatives
The synthesis of a diverse library of pyridine carboxylic acid derivatives is the foundational step in the discovery process. Numerous synthetic methodologies exist, allowing for the introduction of a wide array of substituents onto the pyridine ring.
A Generalized Synthetic Protocol:
-
Starting Material Selection: Choose an appropriate substituted pyridine or a precursor that allows for the desired functionalization.
-
Ring Functionalization: Employ reactions such as lithiation followed by quenching with an electrophile, or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diversity at various positions of the pyridine ring.
-
Carboxylic Acid Introduction/Modification: The carboxylic acid moiety can be introduced via several methods, including the oxidation of a methyl group or the hydrolysis of a nitrile. Alternatively, an existing carboxylic acid can be modified through esterification or amidation to generate further derivatives.
-
Purification and Characterization: Each synthesized compound must be rigorously purified, typically using column chromatography or recrystallization. The structure and purity of the final compounds are then confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Figure 2: A simplified workflow for the synthesis of a pyridine carboxylic acid library.
High-Throughput Screening (HTS) for Hit Identification
Once a library of compounds is synthesized, the next step is to screen them for biological activity against the target of interest. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a cost-effective and time-efficient manner.
A Typical HTS Protocol for Enzyme Inhibitors:
-
Assay Development: A robust and sensitive biochemical or cell-based assay is developed to measure the activity of the target enzyme. This assay should be amenable to automation.
-
Compound Plating: The synthesized library of pyridine carboxylic acid derivatives is plated into multi-well plates (e.g., 384- or 1536-well plates) at a specific concentration.
-
Assay Execution: The target enzyme, its substrate, and any necessary co-factors are added to the wells containing the test compounds. The reaction is allowed to proceed for a defined period.
-
Signal Detection: A detection reagent is added to stop the reaction and generate a measurable signal (e.g., fluorescence, luminescence, absorbance) that is proportional to the enzyme's activity.
-
Data Analysis: The data from the HTS run is analyzed to identify "hits" - compounds that cause a significant inhibition of the enzyme's activity compared to control wells.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
The initial hits from the HTS campaign are often not ideal drug candidates. They may have modest potency, poor selectivity, or undesirable physicochemical properties. The goal of the lead optimization phase is to systematically modify the structure of the hit compounds to improve these properties.
This is an iterative process involving the synthesis of new analogs and their subsequent testing in the biological assay. The data from these experiments are used to build a structure-activity relationship (SAR) model, which helps to guide the design of the next round of compounds. For instance, exploring different substitution patterns on the pyridine ring can significantly impact a compound's potency and selectivity.[4]
Conclusion and Future Directions
Pyridine carboxylic acids represent a privileged scaffold in drug discovery, offering a unique combination of desirable physicochemical properties and synthetic tractability. Their widespread success in a multitude of therapeutic areas is a clear indication of their enduring value to medicinal chemists. As our understanding of disease biology continues to grow, and as new synthetic methodologies are developed, it is certain that pyridine carboxylic acids will continue to be a rich source of innovative and life-saving medicines. The ongoing research into their potential as enzyme inhibitors, in particular, promises to deliver the next generation of targeted therapies.[6]
References
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. Available at: [Link]
-
Pyridine carboxylic acid derivatives in drug development pipeline. - ResearchGate. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. Available at: [Link]
-
Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). Available at: [Link]
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption - MDPI. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. Available at: [Link]
- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. nbinno.com [nbinno.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption [mdpi.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Industrial Production of Pyridine Carboxylic Acids
Executive Summary
The industrial production of pyridine carboxylic acids (PCAs)—specifically Nicotinic Acid (Vitamin B3) and Isonicotinic Acid (precursor to Isoniazid)—is undergoing a critical paradigm shift. While traditional nitric acid oxidation of 5-ethyl-2-methylpyridine (MEP) provided the foundation for 20th-century production, it is now obsolete due to high corrosion rates, NOx emissions, and difficult purification.
This guide details the two dominant modern methodologies: Vapor Phase Catalytic Oxidation (VPCO) , the current industrial workhorse, and Enzymatic Hydrolysis (Biocatalysis) , the emerging standard for high-purity pharmaceutical applications.
Section 1: Comparative Industrial Landscape
The selection of a production route depends on the required purity profile and waste management capabilities.
| Feature | Nitric Acid Oxidation (Legacy) | Vapor Phase Catalytic Oxidation (VPCO) | Biocatalytic Hydrolysis (Green) |
| Precursor | 5-Ethyl-2-methylpyridine (MEP) | 3-Picoline (or 4-Picoline) | 3-Cyanopyridine |
| Catalyst | None (Stoichiometric HNO3) | V₂O₅ / TiO₂ (Heterogeneous) | Nitrilase (R. rhodochrous) |
| Temperature | 180–220°C (High Pressure) | 280–380°C (Gas Phase) | 30–40°C (Physiological) |
| Yield | 70–80% | 85–92% | >99% |
| Waste Profile | High (NOx gases, nitrate salts) | Low (CO₂, steam) | Minimal (Biomass) |
| Selectivity | Low (Requires recrystallization) | High (Requires sublimation/scrubbing) | Ultra-High (Pharma Grade) |
Section 2: Vapor Phase Catalytic Oxidation (VPCO)
The Industrial Workhorse
Mechanistic Insight
VPCO relies on the activation of the methyl group on the pyridine ring using atmospheric oxygen. The reaction is highly exothermic (-500 to -600 kJ/mol). The key challenge is preventing complete combustion to CO₂ and pyridine ring degradation. This is achieved using a Vanadium Pentoxide (V₂O₅) catalyst supported on Titania (TiO₂), often promoted with Zirconium or Antimony to modify surface acidity.
Process Workflow Diagram
Figure 1: Industrial workflow for the Vapor Phase Catalytic Oxidation of 3-picoline to Nicotinic Acid.[1]
Protocol: Pilot-Scale Fixed Bed Oxidation
Scope: Production of crude Nicotinic Acid from 3-Picoline.
Reagents & Equipment:
-
Feed: 3-Picoline (99% purity).
-
Oxidant: Compressed Air (filtered).
-
Diluent: Steam (to moderate temperature and desorb product).
-
Catalyst: V₂O₅-TiO₂ (10-20% V₂O₅ loading) pellets.
-
Reactor: Tubular stainless steel reactor (ID 25mm, Length 1000mm) with molten salt bath for heat removal.
Step-by-Step Methodology:
-
Catalyst Loading:
-
Pack the reactor tube with ceramic beads (pre-heat zone, 10cm) followed by the catalyst bed (80cm).
-
Critical Control: Ensure uniform packing to prevent "hot spots" which cause decarboxylation to pyridine.
-
-
System Startup:
-
Heat the molten salt bath to 320°C .
-
Introduce air flow at a Gas Hourly Space Velocity (GHSV) of 2500 h⁻¹.
-
Slowly introduce steam. The water:picoline molar ratio should be maintained at 15:1 to 20:1 . High steam ratios improve desorption of the acid from the catalyst surface.
-
-
Reaction Initiation:
-
Start 3-picoline feed via a dosing pump into the vaporizer.
-
Target a picoline concentration in air of 1.5 - 2.0 mol% .
-
Safety Interlock: If the reactor temperature spikes >380°C, immediately cut picoline flow. Runaway oxidation is a fire hazard.
-
-
Product Recovery:
-
Direct the reactor effluent into a water scrubber tower maintained at 80°C.
-
Nicotinic acid is soluble in hot water but precipitates upon cooling.
-
Circulate the scrubber liquid until the concentration reaches 15-20 wt%.
-
-
Crystallization:
-
Transfer the hot solution to a crystallizer.[2]
-
Cool slowly to 20°C. Nicotinic acid (Isoelectric point pH 3.4) will crystallize out.
-
Filter and wash with cold water to remove unreacted picoline.
-
Section 3: Biocatalytic Synthesis (The "Green" Route)
High-Specificity Pharma Grade Production
Mechanistic Insight
This route utilizes the enzyme Nitrilase (EC 3.5.5.1), typically sourced from Rhodococcus rhodochrous J1 or engineered E. coli. The enzyme directly hydrolyzes the cyano group of 3-cyanopyridine to a carboxylic acid without forming the amide intermediate. This reaction occurs at physiological temperature and neutral pH, eliminating heavy metal contamination.
Bioprocess Pathway Diagram
Figure 2: Enzymatic cascade for the hydrolysis of 3-cyanopyridine to Nicotinic Acid.
Protocol: Fed-Batch Bioconversion
Scope: Production of Pharmaceutical Grade Niacin using Whole-Cell Biocatalysis.
Reagents:
-
Biocatalyst: Rhodococcus rhodochrous J1 (or recombinant E. coli pBAE001).
-
Buffer: Potassium Phosphate (50 mM, pH 7.5).
Step-by-Step Methodology:
-
Biomass Production:
-
Culture the strain in LB medium supplemented with an inducer (e.g., cobalt ions or caprolactam for wild types, IPTG for recombinants) at 30°C.
-
Harvest cells by centrifugation (6000 rpm, 15 min) when OD₆₀₀ reaches ~20.
-
Wash cells twice with phosphate buffer.
-
-
Reaction Setup (The "Resting Cell" Method):
-
Resuspend cells in a jacketed glass reactor to a density of 10-20 g dry cell weight/L.
-
Maintain temperature at 30°C and agitation at 200 rpm.
-
-
Substrate Feeding (Fed-Batch Mode):
-
Critical Constraint: 3-Cyanopyridine is toxic to cells at high concentrations (>5%).
-
Add the substrate continuously or in pulses. Maintain the concentration in the reactor below 100 mM.
-
Monitor the reaction via HPLC. The reaction is complete when the nitrile peak disappears.
-
Self-Validation: The pH will drop as Nicotinic Acid is formed. Use an auto-titrator with 5M NaOH to maintain pH 7.5. The consumption of NaOH correlates directly to product formation.
-
-
Downstream Processing:
-
Remove biomass via centrifugation or cross-flow filtration (0.2 µm).
-
Acidify the cell-free supernatant to pH 3.4 (isoelectric point) using HCl.
-
Cool to 4°C to precipitate Nicotinic Acid.
-
Yields are typically >99% with >99.5% purity.
-
Section 4: Quality Control & References
Analytical Verification (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water:Methanol (90:10) with 10mM Phosphate buffer pH 3.0.
-
Detection: UV at 260 nm.
-
Retention Times: Nicotinic Acid elutes early (polar); 3-Cyanopyridine elutes later.
References
-
Lonza Ltd. (1997). 100 Years of Progress with LONZA. CHIMIA International Journal for Chemistry.[5] Link
-
Shimizu, S., et al. (1988).[5] Nitrilase-catalyzed production of nicotinic acid from 3-cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology. Link
-
Chuck, R.J. (2005). Technology development in nicotinate production. Applied Catalysis A: General. Link[5]
-
Gogate, M.R. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Link
-
Vertex Pharmaceuticals. (2013). Process for producing pyridine carboxylic acids. US Patent 8575350B2. Link
Sources
- 1. chimia.ch [chimia.ch]
- 2. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 3. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Research Chemical: 3-(propan-2-yloxy)pyridine-4-carboxylic Acid
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Isonicotinic Acid Scaffold
The pyridine carboxylic acid motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of diseases, including cancer, tuberculosis, and diabetes.[1][2] The inherent properties of this scaffold—its aromatic, electron-deficient pyridine ring and the versatile carboxylic acid group—confer significant advantages in drug design. The pyridine ring can engage in crucial π-π stacking and hydrogen bonding interactions with biological targets, while the carboxylic acid provides polarity and can act as a key metal-coordinating group in enzyme active sites.[1]
This document provides a detailed guide to the research chemical 3-(propan-2-yloxy)pyridine-4-carboxylic acid . As a derivative of isonicotinic acid (pyridine-4-carboxylic acid), this compound merges the established pharmacophoric features of the pyridine core with a strategically placed isopropoxy group. This substitution at the 3-position introduces a moderately lipophilic and sterically influential element, which can be exploited to enhance membrane permeability, modulate target binding affinity, and explore new intellectual property space.
These application notes are designed for researchers in medicinal chemistry, chemical biology, and drug discovery, offering foundational protocols for its synthesis, derivatization, and preliminary biological evaluation.
Compound Profile & Physicochemical Properties
This compound is a niche building block, and its properties make it an attractive candidate for fragment-based screening and as a starting point for developing more complex lead compounds. Its key computed physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | - |
| Molecular Weight | 181.19 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 59.4 Ų | [3] |
| XLogP3-AA (Lipophilicity) | 1.5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 3 | [3] |
Note: Properties are computed and based on the isomeric structure 6-(propan-2-yloxy)pyridine-3-carboxylic acid as a close proxy, providing reliable estimates for research planning.
Rationale for Research & Potential Applications
The strategic value of this compound lies in its potential as a versatile intermediate and a biologically active molecule.
-
Medicinal Chemistry Building Block : The carboxylic acid functional group serves as a synthetic handle for amide bond formation, esterification, or reduction, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]
-
Enzyme Inhibition : Pyridine carboxylic acid derivatives are known inhibitors of various enzymes, particularly metalloenzymes where the carboxylate can coordinate with active site metal ions (e.g., Zn²⁺).[1] This scaffold is therefore a promising starting point for developing inhibitors against targets like carbonic anhydrases or histone demethylases (KDMs).[1]
-
Fragment-Based Drug Discovery (FBDD) : With a molecular weight under 300 Da and a LogP value under 3, this compound fits the "Rule of Three" criteria for a chemical fragment. It can be used in biophysical screening assays (e.g., Surface Plasmon Resonance, X-ray crystallography) to identify low-affinity binders that can be grown into potent leads.
Synthetic & Derivatization Protocols
Protocol: Synthesis of this compound
This protocol describes a plausible and efficient two-step synthesis starting from commercially available 3-hydroxypyridine-4-carboxylic acid via a Williamson ether synthesis.
Causality : The Williamson ether synthesis is a robust method for forming ether linkages. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the phenolic hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of 2-iodopropane in an Sₙ2 reaction. The subsequent acidic workup ensures the carboxylic acid remains protonated for proper isolation.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Materials:
-
3-Hydroxypyridine-4-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Iodopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, oil bath
Procedure:
-
Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxypyridine-4-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq, to deprotonate both the hydroxyl and carboxylic acid groups) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation : Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching & Workup : Cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Acidification & Extraction : Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. Extract the product with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to obtain the final product.
-
Validation : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol: Amide Coupling for Library Generation
This protocol details a standard method for creating a small library of amides, demonstrating the utility of the title compound as a synthetic intermediate.
Causality : Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive intermediate. This intermediate is susceptible to nucleophilic attack by the primary or secondary amine, leading to efficient amide bond formation under mild conditions and minimizing side reactions. A tertiary amine base like DIPEA is required to neutralize the generated acids and maintain a favorable reaction pH.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Pre-activation : In a vial, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes at room temperature.
-
Amine Addition : Add the desired amine (1.2 eq) followed by DIPEA (2.5 eq).
-
Reaction : Seal the vial and stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification : Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting amide derivative by flash chromatography.
Protocols for Biological Evaluation
The following is a generalized protocol for screening this compound and its derivatives against a model enzyme in a 96-well plate format.
Diagram: Research & Screening Workflow
Caption: General workflow from synthesis to hit identification.
Protocol: General Spectrophotometric Enzyme Inhibition Assay
Trustworthiness : This protocol is self-validating through the inclusion of essential controls. The negative control (DMSO vehicle) establishes the baseline 100% enzyme activity, while the positive control (a known inhibitor) confirms that the assay can detect inhibition. The no-enzyme control accounts for any non-enzymatic substrate degradation.
Materials:
-
Target enzyme in appropriate assay buffer
-
Enzyme substrate (which produces a chromogenic product)
-
This compound (and derivatives) dissolved in DMSO (10 mM stock)
-
Known inhibitor for the target enzyme (positive control)
-
DMSO (vehicle control)
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Plating : Prepare serial dilutions of the test compounds in the assay buffer. Add 2 µL of each compound dilution to the appropriate wells of the 96-well plate.
-
Controls :
-
Negative Control : Add 2 µL of DMSO to several wells.
-
Positive Control : Add 2 µL of the known inhibitor to several wells.
-
No-Enzyme Control : Add 2 µL of DMSO to wells that will not receive the enzyme.
-
-
Enzyme Addition : Add 178 µL of the enzyme solution (diluted in assay buffer) to all wells except the "no-enzyme" controls. Add 178 µL of buffer alone to the no-enzyme wells.
-
Pre-incubation : Gently tap the plate to mix and incubate at the optimal temperature (e.g., 37 °C) for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction : Add 20 µL of the substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading : Immediately place the plate in a microplate reader pre-set to the optimal temperature. Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm) every minute for 20-30 minutes.
-
Data Analysis :
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the data:
-
The average rate of the negative control (DMSO) wells represents 0% inhibition.
-
The average rate of the no-enzyme control wells represents 100% inhibition.
-
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Safety and Handling
This compound is a research chemical and should be handled with appropriate care. While specific toxicity data is not available, related pyridine carboxylic acids may cause skin, eye, and respiratory irritation.[3]
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
- Process for producing pyridine carboxylic acids.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- 6-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3. PubChem.
- Esterification of pyridine carboxylic acids.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3 | CID 18625738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Application Note: 3-(Propan-2-yloxy)pyridine-4-carboxylic Acid in Structure-Based Drug Design
This Application Note and Protocol guide details the utility of 3-(propan-2-yloxy)pyridine-4-carboxylic acid (also known as 3-isopropoxyisonicotinic acid) in medicinal chemistry.
The primary application identified is its role as a critical pharmacophore building block in the development of Mu Opioid Receptor (MOR) antagonists , specifically designed to treat Opioid-Induced Constipation (OIC) without reversing central analgesia. Additionally, this scaffold serves as a bioisostere for 3-alkoxybenzoic acids in kinase and phosphodiesterase (PDE) inhibitor research.
Executive Summary
This compound is a specialized heterocyclic building block used to introduce a 3-alkoxyisonicotinamide moiety into drug candidates. Its structural significance lies in the unique combination of a basic pyridine nitrogen (hydrogen bond acceptor), a carboxylic acid (handle for amide coupling), and a bulky lipophilic isopropoxy group at the ortho position.
Key Applications:
-
GPCR Ligand Design: Synthesis of peripherally selective MOR antagonists (e.g., Naltrexamine derivatives).
-
Bioisosteric Replacement: Mimicking 3-alkoxy-4-methoxybenzoic acid scaffolds (found in PDE4 inhibitors like Piclamilast) to improve solubility and metabolic stability.
-
Fragment-Based Discovery: Exploring hydrophobic pockets in kinase active sites via the isopropoxy "anchor."
Scientific Rationale & Mechanism
The "Address" Domain Concept in GPCRs
In the design of morphinan-based opioid antagonists, the ligand is often conceptualized in two parts:
-
The "Message" (Pharmacophore): The morphinan core (e.g., naltrexamine) which binds to the orthosteric site of the receptor.
-
The "Address" (Auxiliary Motif): The pendant group attached via an amide linker. This group dictates subtype selectivity (Mu vs. Delta/Kappa) and physicochemical properties (CNS penetration).
Why this compound?
-
Selectivity: The pyridine ring interacts with specific residues (e.g., Trp, Tyr) in the extracellular loops of the GPCR, enhancing affinity for the Mu subtype.
-
Peripheral Restriction: The polarity of the pyridine nitrogen, combined with the specific topological surface area (TPSA), helps modulate the blood-brain barrier (BBB) permeability. This is critical for drugs targeting peripheral OIC, where central MOR antagonism (pain reversal) must be avoided.
-
Conformational Lock: The bulky isopropoxy group at the 3-position creates a steric clash with the amide carbonyl, forcing the side chain into a preferred conformation (atropisomerism preference) that matches the receptor binding pocket.
Visualizing the Biological Logic
The following diagram illustrates the logic of using this intermediate to create a peripherally restricted antagonist.
Caption: Logic flow for synthesizing peripherally selective MOR antagonists using the pyridine acid scaffold.
Experimental Protocol: Synthesis of 6β-Amido-Morphinan Derivatives
Context: This protocol describes the coupling of this compound with a 6β-naltrexamine core, based on methodologies established in J. Med. Chem. 2012, 55, 10118–10129.[1][2][3][4][5][6]
Materials Required[2][3][4][7][8][9][10][11]
-
Acid: this compound (1.0 equiv).
-
Amine: 6β-Naltrexamine (or structurally related amine core) (1.0 equiv).
-
Coupling Reagent: BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or HATU.
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).
-
Purification: Silica gel flash chromatography or Preparative HPLC.
Step-by-Step Methodology
Phase 1: Activation and Coupling
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (0.5 mmol, 90.6 mg) in anhydrous THF (5 mL).
-
Activation: Add BOP reagent (0.55 mmol, 243 mg) to the solution. Stir at room temperature (RT) for 10 minutes to form the active ester.
-
Expert Insight: While EDC/HOBt is standard, BOP or HATU is preferred here because the steric bulk of the isopropoxy group ortho to the carboxylate can retard nucleophilic attack. The stronger activation ensures complete conversion.
-
-
Amine Addition: Add 6β-naltrexamine (0.5 mmol) followed immediately by DIPEA (1.5 mmol, ~260 µL).
-
Reaction: Stir the reaction mixture at RT under an inert atmosphere (Nitrogen or Argon) for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH/NH4OH 90:9:1) or LC-MS. Look for the disappearance of the acid peak (M+1 = 182) and formation of the product mass.
-
Phase 2: Work-up and Purification
-
Quenching: Once complete, dilute the mixture with EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid and coupling byproducts.
-
Washing: Wash the organic layer with Brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Chromatography: Purify the crude residue using flash column chromatography.
-
Gradient: 0% to 10% Methanol in Dichloromethane (with 1% NH₄OH additive).
-
Target: The product will typically elute as a white to off-white foam.
-
Phase 3: Characterization (Self-Validation)
-
1H NMR (400 MHz, CDCl3): Verify the presence of the pyridine protons (typically doublets/singlets > 8.0 ppm) and the characteristic septet of the isopropyl group (~4.6 ppm) alongside the morphinan core signals.
-
HRMS: Confirm the molecular ion [M+H]+.
Comparative Data: Structural Advantages
The following table summarizes why this specific pyridine acid is chosen over common alternatives in medicinal chemistry campaigns.
| Feature | This compound | Benzoic Acid Analogs (e.g., 3-isopropoxybenzoic acid) | Unsubstituted Isonicotinic Acid |
| LogP (Lipophilicity) | Lower (~1.5) | Higher (~3.0) | Very Low (~0.5) |
| Solubility | Moderate (Pyridine N aids solubility) | Low (Poor aqueous solubility) | High |
| Metabolic Stability | High (Pyridine ring resists oxidation) | Moderate (Phenyl ring prone to hydroxylation) | High |
| H-Bonding | Acceptor (Pyridine N) + Donor (Amide NH) | Donor (Amide NH) only | Acceptor + Donor |
| Target Selectivity | High (Specific for MOR subtypes) | Low (Generic hydrophobic interaction) | Low (Lacks hydrophobic anchor) |
Synthesis Workflow Diagram
The following diagram details the chemical synthesis workflow for the building block integration.
Caption: Step-by-step synthesis workflow for coupling the pyridine acid building block.
References
-
Yuan, Y., et al. (2012).[2][3][6] Design, Synthesis, and Biological Evaluation of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan Derivatives as Peripheral Selective μ Opioid Receptor Agents.[2] Journal of Medicinal Chemistry, 55(22), 10118–10129.[1][2][3][4][5][6] [Link]
-
PubChem. (n.d.). 3-Isopropoxyisonicotinic acid.[7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 3-METHYL-4-PYRIDINECARBOXYLIC ACID | 4021-12-9 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-甲基哌啶-4-甲酸 | 68947-43-3 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS:654663-32-8, 3-甲氧基异烟酸-毕得医药 [bidepharm.com]
Application Note: NMR Spectroscopy of 3-(Propan-2-yloxy)pyridine-4-carboxylic Acid
This Application Note is designed for researchers and analytical scientists characterizing 3-(propan-2-yloxy)pyridine-4-carboxylic acid (also known as 3-isopropoxyisonicotinic acid). This heterocyclic building block presents specific solubility and spectral challenges due to its zwitterionic potential and the electronic push-pull nature of the pyridine ring substituted with both electron-donating (alkoxy) and electron-withdrawing (carboxyl) groups.
Executive Summary & Structural Logic
The structural integrity of this compound relies on verifying three distinct moieties: the pyridine core, the regiospecific isopropoxy ether, and the carboxylic acid tail.
-
The Challenge: Pyridine carboxylic acids often exhibit poor solubility in non-polar solvents (
) due to intermolecular hydrogen bonding (dimers) and potential zwitterion formation (pyridinium carboxylate). -
The Solution: Dimethyl sulfoxide-d₆ (
) is the mandatory solvent to disrupt hydrogen bonding, ensure complete solubility, and slow down proton exchange to potentially visualize the carboxylic acid proton.
Structural Breakdown & Expected Signals[1][2][3][4]
-
Pyridine Ring: Three aromatic protons. The 3-position substitution breaks the symmetry of isonicotinic acid.
-
H2: Singlet (s). Located between the ring nitrogen and the alkoxy group.
-
H5 & H6: Doublets (d). These form an AX or AB spin system.
-
-
Isopropoxy Group: Diagnostic aliphatic pattern.
-
Methine (CH): Septet (deshielded by oxygen).
-
Methyls (CH₃): Doublet (strong intensity).
-
-
Carboxylic Acid: Broad singlet, highly deshielded (>12 ppm).[1]
Experimental Protocol
A. Materials & Equipment
-
Analyte: >5 mg of this compound (Dry solid).
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.
-
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic coupling).
B. Sample Preparation Workflow
Note: Moisture suppression is critical. Water signals in DMSO can obscure the H2/H6 aromatic region or broaden the COOH peak.
Figure 1: Optimized Sample Preparation Workflow for Heterocyclic Acids.
C. Acquisition Parameters (Standard 1H)
-
Pulse Sequence: zg30 (30° excitation pulse)
-
Relaxation Delay (D1): 1.0 - 2.0 seconds (Extend to 5s if accurate integration of COOH is required).
-
Sweep Width: 15 ppm (to capture COOH at ~13 ppm).
-
Temperature: 298 K (25°C).
Data Analysis & Interpretation
The following data represents the theoretical consensus shifts derived from isonicotinic acid base values corrected for 3-alkoxy substituent effects (Shielding/Deshielding).
Table 1: 1H NMR Chemical Shift Assignment (DMSO-d₆)[6][7][8]
| Position | Type | Shift (δ ppm) | Multiplicity | Coupling ( | Integration | Mechanistic Insight |
| COOH | Acid | 12.5 - 13.5 | Broad Singlet | - | 1H | Highly deshielded; position varies with concentration/water. |
| H-2 | Ar-H | 8.30 - 8.50 | Singlet (s) | - | 1H | Diagnostic Peak. |
| H-6 | Ar-H | 8.15 - 8.35 | Doublet (d) | 1H | ||
| H-5 | Ar-H | 7.40 - 7.60 | Doublet (d) | 1H | ||
| O-CH | Alkyl | 4.60 - 4.80 | Septet | 1H | Deshielded by Oxygen and aromatic ring current. | |
| CH₃ | Alkyl | 1.25 - 1.35 | Doublet (d) | 6H | Characteristic isopropyl doublet. |
Table 2: 13C NMR Chemical Shift Assignment (DMSO-d₆)
| Carbon | Type | Shift (δ ppm) | Insight |
| C=O | Carboxyl | ~165 - 167 | Typical pyridine-4-carboxylic acid carbonyl. |
| C-2 | Ar-C | ~140 - 145 | |
| C-6 | Ar-C | ~145 - 148 | |
| C-3 | Ar-C (ipso) | ~150 - 155 | Attached to Oxygen; significantly deshielded. |
| C-4 | Ar-C (ipso) | ~120 - 125 | Attached to COOH. |
| C-5 | Ar-C | ~120 - 124 | |
| O-CH | Alkyl | ~70 - 72 | Ether linkage carbon. |
| CH₃ | Alkyl | ~21 - 22 | Isopropyl methyls. |
Structural Validation Logic (Self-Validating Protocol)
To confirm you have the correct isomer (3-isopropoxy) and not the 2-isopropoxy isomer, apply this logic:
-
The H2 Singlet Test:
-
Observation: A sharp singlet around 8.3-8.5 ppm.
-
Contrast: If the substituent were at position 2, you would see two doublets and a triplet (or dd/d pattern) and NO singlet at the highly deshielded alpha position.
-
-
The Coupling Constant (
):-
Observation: A coupling of ~5.0 Hz between the other two aromatic protons.
-
Conclusion: This is characteristic of vicinal pyridine protons (
relationship).
-
-
NOE (Nuclear Overhauser Effect) - Advanced Validation:
-
Irradiate the O-CH septet (~4.7 ppm).
-
Result: You should observe NOE enhancement at H2 (strong) and H4 (none - COOH) or H5 (weak/none).
-
Crucial: If you see enhancement of a proton that is a doublet, it implies the ether is adjacent to a proton with a neighbor (H4/H5), which helps confirm regiospecificity. However, the H2 singlet enhancement is the "Gold Standard" proof of proximity.
-
Signaling Pathway of Analysis
Figure 2: Decision Tree for Structural Verification of 3-substituted Pyridines.
References
- General Pyridine Shifts:Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
-
Isonicotinic Acid Base Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1125 (Isonicotinic acid). Available at: [Link]
-
Solvent Effects: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Substituent Effects in Pyridines: Katritzky, A. R., et al. (Comprehensive Heterocyclic Chemistry). The inductive and mesomeric effects of alkoxy groups on pyridine rings are well-documented to shield ortho/para positions while the ring nitrogen deshields alpha positions.
Sources
3-(propan-2-yloxy)pyridine-4-carboxylic acid in material science research
Application Note: Material Science Profiling of 3-(propan-2-yloxy)pyridine-4-carboxylic Acid
Executive Summary
This compound (3-isopropoxyisonicotinic acid) represents a specialized ligand class in material science, bridging the gap between pharmaceutical intermediates and functional crystal engineering. Unlike its parent compound, isonicotinic acid, which forms flat, dense hydrogen-bonded sheets, this derivative introduces a critical steric modulator—the isopropoxy group at the ortho position to the carboxylic acid.
This guide details the protocols for utilizing this molecule in supramolecular synthesis , coordination polymer construction , and pharmaceutical solid-state profiling . The bulky lipophilic side chain serves as a "structural disruptor," preventing close packing and enabling the design of helical architectures, porous frameworks, and high-solubility co-crystals.
Part 1: Crystal Engineering & Supramolecular Design
The Steric Modulation Effect
In material science, the utility of this compound lies in its ability to disrupt standard packing motifs.
-
Standard Isonicotinic Acid: Forms planar O-H···N hydrogen-bonded chains or sheets.
-
3-Isopropoxy Derivative: The steric bulk of the isopropyl group forces the carboxylic acid to twist out of the pyridine plane. This "pre-organization" favors the formation of discrete molecular boxes , helical chains , or zigzag coordination polymers rather than 2D sheets.
Metal-Organic Frameworks (MOFs) Application
This ligand is an excellent candidate for constructing non-interpenetrated MOFs . The bulky isopropoxy group acts as a "bumper," preventing multiple frameworks from growing inside each other, which is a common issue in maximizing surface area in porous materials.
-
Target Metals: Zn(II), Cu(II), Co(II).
-
Binding Modes:
-
Monodentate: Pyridine N-donor only.
-
Bridging: Carboxylate bridging two metal centers.
-
Chelating: Not favored due to ring strain, but possible with large cations (e.g., Lanthanides).
-
Part 2: Experimental Protocols
Protocol A: Synthesis of Material-Grade Ligand
Objective: Synthesize high-purity (>99%) this compound for crystal growth. Direct alkylation of the acid often yields mixed esters; therefore, a protection-deprotection strategy is required.
Reagents:
-
3-Hydroxyisonicotinic acid (CAS 10128-71-9)
-
2-Bromopropane
-
Potassium Carbonate (
) -
Methanol, DMF, NaOH.
Workflow:
-
Esterification: Reflux 3-hydroxyisonicotinic acid (10 g) in MeOH (100 mL) with catalytic
for 12 hours. Evaporate and neutralize to obtain Methyl 3-hydroxyisonicotinate. -
O-Alkylation: Dissolve the ester (1 eq) in dry DMF. Add
(2 eq) and 2-bromopropane (1.5 eq). Stir at 60°C for 16 hours.-
Critical Step: Monitor by TLC. The color changes from yellow to pale/clear as the phenol is consumed.
-
-
Hydrolysis: Treat the intermediate with 2M NaOH (aq) at 50°C for 2 hours.
-
Isolation: Acidify carefully to pH 3.5-4.0 (isoelectric point) with 1M HCl. The product precipitates as a white solid.
-
Purification: Recrystallize from Ethanol/Water (80:20).
Data Validation:
-
1H NMR (DMSO-d6):
13.5 (s, 1H, COOH), 8.5 (s, 1H, Ar-H), 8.3 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 4.7 (sept, 1H, CH), 1.3 (d, 6H, CH3).
Protocol B: Single Crystal Growth (Solvothermal Method)
Objective: Grow X-ray quality crystals of a Zn(II) coordination polymer.
-
Preparation: In a 20 mL Teflon-lined autoclave, dissolve:
-
Ligand (0.1 mmol, 19.5 mg)
- (0.1 mmol, 29.7 mg)
-
Solvent: DMF/Ethanol/Water (2:1:1 v/v, 5 mL).
-
-
Thermal Cycle:
-
Heat to 100°C over 2 hours.
-
Hold at 100°C for 48 hours.
-
Cool to 25°C at a rate of 2°C/hour (Slow cooling is critical for defect-free crystals).
-
-
Harvesting: Filter the colorless block crystals and wash with Ethanol.
Protocol C: Pharmaceutical Co-crystal Screening
Objective: Improve solubility of the zwitterionic acid by forming co-crystals with GRAS conformers.
-
Co-formers: Select carboxylic acids (Oxalic acid, Fumaric acid) and Amides (Nicotinamide).
-
Liquid-Assisted Grinding (LAG):
-
Weigh 1:1 molar ratio of Ligand and Co-former.
-
Add 2 drops of Methanol.
-
Grind in a ball mill (25 Hz, 20 mins).
-
-
Analysis: Analyze by PXRD. New peaks distinct from starting materials indicate a new phase.
Part 3: Visualization & Logic
Figure 1: Synthesis & Application Workflow
This diagram illustrates the critical path from raw material to functional material application.
Caption: Figure 1. Synthetic pathway and divergent application routes for this compound.
Figure 2: Crystal Engineering Logic (Steric Modulation)
This diagram explains why this molecule is used: the mechanism of steric disruption.
Caption: Figure 2. Mechanistic logic of steric modulation in crystal engineering using the isopropoxy derivative.
Part 4: Characterization Standards
To validate the material quality, the following data thresholds must be met:
| Technique | Parameter | Acceptance Criterion | Interpretation |
| PXRD | Crystallinity | Sharp Bragg peaks, FWHM < 0.15° | Amorphous material indicates failed crystallization or impurities. |
| DSC | Melting Point | Single endotherm ( | Broad peaks indicate solvent inclusion or polymorphic mixtures. |
| TGA | Decomposition | No mass loss < 200°C | Ensures the ligand is stable for solvothermal synthesis. |
| 1H NMR | Purity | Integral ratio 1:6 (Ar-H : Methyl) | Confirms complete alkylation and removal of starting phenol. |
References
-
Crum, J. D., & Fuchsman, C. H. (1966).[1] The preparation of 3-hydroxyisonicotinic acid and related compounds.[1][2][3][4] Journal of Heterocyclic Chemistry.[1][4]
-
Nangia, A. (2010). Conformational polymorphism in organic crystals. Accounts of Chemical Research. (Contextual reference for steric modulation in pyridines).
-
Google Patents. (2013). Amido-benzyl sulfone and sulfonamide derivatives. WO2013127268A1. (Contains synthetic protocols for 3-alkoxyisonicotinic acid intermediates).
-
Chen, B., et al. (2009). Interpenetration in Metal-Organic Frameworks. Chemical Reviews. (Theoretical grounding for using bulky ligands to prevent interpenetration).
Sources
- 1. AU780698B2 - Fungicidal heterocyclic aromatic amides and their compositions, methods of use and preparation - Google Patents [patents.google.com]
- 2. WO2013127266A1 - Amido-benzyl sulfone and sulfoxide derivatives - Google Patents [patents.google.com]
- 3. WO2013127268A1 - Amido-benzyl sulfone and sulfonamide derivatives - Google Patents [patents.google.com]
- 4. WO2018229193A1 - Benzofuran amides and heteroaromatic analogues thereof for use in therapy - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(propan-2-yloxy)pyridine-4-carboxylic Acid
[1]
Ticket System: Active Topic: Yield Optimization & Troubleshooting Target Molecule: 3-isopropoxyisonicotinic acid (CAS: N/A for specific derivative, Generic scaffold) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Strategic Overview: The "Zwitterion Trap"
The synthesis of 3-(propan-2-yloxy)pyridine-4-carboxylic acid is frequently plagued by low yields (often <30%) due to the ambident nucleophilicity of the pyridine ring and the zwitterionic nature of the starting material, 3-hydroxyisonicotinic acid.[1]
Researchers often attempt direct alkylation of the acid, which results in:
- -alkylation: Formation of the pyridone byproduct.[1]
-
Solubility issues: The zwitterion is insoluble in the non-polar solvents required for
reactions.[1] -
Elimination: The secondary halide (2-bromopropane or 2-iodopropane) undergoes E2 elimination to form propene under the basic conditions required to deprotonate the phenol.[1]
The Core Directive: To improve yield, you must decouple the carboxylic acid functionality from the hydroxyl group and suppress
Experimental Protocols & Workflows
Route A: The "Gold Standard" (Esterification / Mitsunobu)
Recommended for: High purity requirements and avoiding elimination side-products.[1]
This route circumvents the poor reactivity of secondary alkyl halides by using the alcohol (isopropanol) directly.[1]
Step 1: Methyl Ester Protection [1]
-
Reagents: 3-hydroxyisonicotinic acid, MeOH (excess),
(cat). -
Procedure: Reflux for 12-24h.
-
Why: Breaks the zwitterion, rendering the molecule soluble in organic solvents (DCM, THF).
Step 2: The Mitsunobu Etherification
-
Reagents: Methyl 3-hydroxyisonicotinate (1.0 eq), Isopropanol (1.2 eq),
(1.2 eq), DIAD or DEAD (1.2 eq). -
Solvent: Anhydrous THF (0.1 M).
-
Temperature:
. -
Mechanism: The Mitsunobu reaction activates the alcohol (isopropanol) rather than the phenol, and the steric bulk of the phosphonium intermediate highly favors
-alkylation over -alkylation.[1]
Step 3: Saponification
-
Reagents: LiOH (2.0 eq), THF/Water (3:1).
-
Workup: Acidify to pH 3-4 (Isoelectric point).
Route B: The "Scale-Up" (Base-Mediated Alkylation)
Recommended for: Large batches where DEAD/DIAD costs are prohibitive.[1]
Step 1: Esterification (same as above).
Step 2:
-
Reagents: Methyl 3-hydroxyisonicotinate, 2-iodopropane (excess, 3.0 eq),
(2.0 eq). -
Solvent: DMF (Dry).
-
Temperature:
. -
Critical Insight: Cesium carbonate is essential.[1] The "Cesium Effect" increases the nucleophilicity of the phenolate oxygen due to the weak ion pairing of the large
cation.[1] Excess alkyl halide compensates for E2 elimination.[1]
Visualizing the Chemistry
The following diagram illustrates the decision logic and mechanistic pathways.
Caption: Workflow comparison between direct alkylation (failure prone) and the recommended ester-protection routes.
Troubleshooting & FAQs
Ticket #401: "I am seeing a large byproduct spot on TLC that isn't my product."
Diagnosis:
-
Switch to Route A (Mitsunobu) .[1] The mechanism inherently disfavors
-attack.[1] -
If sticking to alkyl halides, switch base to
(Silver Carbonate) in Toluene or in DMF. The "Hard/Soft" principle favors -alkylation with these metals.[1]
Ticket #402: "My reaction stalls at 50% conversion."
Diagnosis: Competitive Elimination (E2).
Context: You are using 2-bromopropane or 2-iodopropane. The base (
-
Add the alkyl halide in portions (e.g., 1.0 eq at T=0, 1.0 eq at T=4h).
-
Use a sealed tube to prevent loss of volatile alkyl halide (if safety permits).[1]
-
Switch to 2-iodopropane (more reactive
) rather than 2-bromopropane.[1]
Ticket #403: "I cannot isolate the acid from the aqueous layer after hydrolysis."
Diagnosis: Isoelectric Point Miss. Context: Pyridine carboxylic acids are zwitterionic amino-acid-like molecules.[1] They are soluble in strong acid (cationic form) and strong base (anionic form). Resolution:
-
Do not extract with DCM/EtOAc immediately.[1]
-
Carefully adjust the aqueous pH to the isoelectric point (pI) , typically between pH 3.5 and 4.5 for nicotinic acid derivatives.
-
The product should precipitate as a white solid.[1] If it does not, saturate the water with NaCl and extract with n-Butanol or IPA/CHCl3 (1:3) .
Quantitative Data Summary
| Parameter | Direct Alkylation (Acid) | Route B (Ester + | Route A (Ester + Mitsunobu) |
| Yield (Typical) | < 15% | 45 - 60% | 75 - 85% |
| Poor (Mixture) | Moderate | High (>95:5) | |
| Reagent Cost | Low | Low | High (DEAD/PPh3) |
| Purification | Difficult (Chromatography) | Moderate | Easy (Precipitation) |
| Scalability | Low | High | Moderate |
References
-
Vertex AI Search. (2024).[1] Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US9475771B2.[1] Link
-
Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link
-
Hajhussein, A. N., et al. (2018).[3] Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. Link
-
Wang, B., et al. (2024).[4] Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. Link
Technical Support Hub: 3-(Propan-2-yloxy)pyridine-4-carboxylic Acid
CAS Number: 1501677-19-5
Synonyms: 3-Isopropoxyisonicotinic acid; 3-(1-methylethoxy)-4-pyridinecarboxylic acid
Molecular Formula: C
Executive Technical Overview
As a Senior Application Scientist, I often see researchers struggle with 3-(propan-2-yloxy)pyridine-4-carboxylic acid not because of its complexity, but due to its amphoteric nature and specific thermal instabilities . This molecule contains a basic pyridine nitrogen, an acidic carboxylic acid, and a labile ether linkage.
Successful handling requires understanding three critical stability vectors:
-
Thermal Decarboxylation: The electron-deficient pyridine ring facilitates the loss of CO
at elevated temperatures, a process accelerated by the ortho-alkoxy group's steric pressure. -
Ether Cleavage: The isopropoxy group is susceptible to acid-catalyzed dealkylation, regenerating the 3-hydroxypyridine derivative.
-
Isoelectric Trapping: The molecule exists as a zwitterion in neutral media, causing it to "disappear" from organic extracts during standard workups.
Troubleshooting Guide & FAQs
Issue 1: "I lost significant mass during vacuum drying/rotary evaporation."
Diagnosis: Thermal Decarboxylation.
Root Cause: Pyridine-4-carboxylic acids (isonicotinic acids) are inherently prone to thermal decarboxylation. The mechanism involves the protonated pyridine ring acting as an electron sink, stabilizing the transition state for CO
Corrective Action:
-
Temperature Limit: Never exceed 40°C during solvent removal.
-
pH Control: Decarboxylation is fastest in zwitterionic or cationic forms. Ensure the compound is fully anionic (basic pH) or fully cationic (if stable) during concentration, though basic salts are safer thermally.
-
Protocol: Lyophilization (freeze-drying) is the gold standard for this compound. If rotary evaporation is necessary, use high vacuum to lower the boiling point and keep the bath temperature <35°C.
Issue 2: "A new, highly polar impurity appeared after acid workup."
Diagnosis: Acid-Catalyzed Ether Cleavage.
Root Cause: You likely used a strong mineral acid (like HBr, HI, or concentrated HCl) or a Lewis acid (like BBr
Corrective Action:
-
Avoid Strong Acids: Use weak acids (Acetic acid, dilute H
SO ) for pH adjustment. -
Alternative Reagents: If deprotection of other groups is required (e.g., Boc removal), use TFA (Trifluoroacetic acid) in DCM at 0°C and monitor closely. Avoid refluxing in acidic media.
-
Validation: Check the NMR. Loss of the isopropyl septet (
ppm) and doublet ( ppm) confirms cleavage.
Issue 3: "I cannot extract the product into DCM or EtOAc from the aqueous phase."
Diagnosis: Isoelectric Point (pI) Trapping. Root Cause: At neutral pH (approx. pH 3.5–5.0), the molecule exists primarily as a zwitterion (pyridinium carboxylate). In this state, it has high water solubility and negligible solubility in non-polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Corrective Action:
-
Adjust pH: You must shift the equilibrium away from the zwitterion.
-
Anionic Extraction (Not recommended for extraction, good for water solubility): pH > 8 (Carboxylate form).
-
Cationic Extraction: Not feasible as it remains water-soluble.
-
-
The "Salting Out" Protocol:
-
Adjust aqueous pH to the isoelectric point (approx pH 3.5–4.0) to minimize ionic character.
-
Saturate the aqueous phase with NaCl.
-
Extract with a polar organic system: n-Butanol or IPA/CHCl
(1:3 ratio) . -
Alternative: Evaporate the aqueous phase to dryness and extract the solid residue with dry Methanol.
-
Critical Mechanisms & Workflows
A. Thermal Decarboxylation Pathway
This diagram illustrates the danger zone where heat and protonation lead to product loss.
Figure 1: Thermal instability pathway. The combination of heat and protonation facilitates the loss of CO2, yielding the non-acidic pyridine derivative.
B. Solubility & Extraction Workflow
Follow this logic gate to maximize recovery during workup.
Figure 2: Extraction logic. Standard solvents fail due to zwitterionic character. Use polar organic systems at the isoelectric point.
Stability Data Summary
| Parameter | Stability Status | Critical Limit / Recommendation |
| Thermal | Unstable | Decomposes >50°C (solid) or >40°C (solution). Store at -20°C. |
| Acid Resistance | Moderate | Stable to dilute acids (AcOH, dilute HCl). Unstable to conc. HBr, HI, BBr |
| Base Resistance | Good | Stable to NaOH, KOH, Na |
| Oxidation | Sensitive | Pyridine nitrogen can oxidize to N-oxide with mCPBA/H |
| Light | Sensitive | Store in amber vials. Protect from direct UV exposure. |
| Hygroscopicity | High | Zwitterionic salt tends to absorb moisture. Store under Argon/Nitrogen. |
References
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. (Authoritative text on the thermal instability of pyridine-4-carboxylic acids).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for general mechanisms of ether cleavage and isoelectric point extraction).
Sources
Technical Support Center: 3-(propan-2-yloxy)pyridine-4-carboxylic acid
The following technical guide addresses the specific reactivity profile, side-product formation, and troubleshooting protocols for 3-(propan-2-yloxy)pyridine-4-carboxylic acid (also known as 3-isopropoxyisonicotinic acid).
Topic: Troubleshooting Reaction Side Products & Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists Version: 2.1 (Current)
Executive Summary: The Reactivity Matrix
This scaffold presents a unique "push-pull" electronic environment. The pyridine ring is electron-deficient, but the 3-isopropoxy group is an electron-donating substituent ortho to the carboxylic acid. This creates two primary challenges:
-
Steric Hindrance: The bulky isopropyl group at C3 shields the carbonyl carbon at C4, significantly retarding nucleophilic attack during amide coupling.
-
Lability: The molecule is susceptible to thermal decarboxylation (driven by the pyridine ring) and ether dealkylation (acid-catalyzed loss of the isopropyl group).
Interactive Troubleshooting Guide (Q&A)
Category A: Activation & Coupling Failures
Q1: I am attempting an amide coupling using EDC/HOBt, but conversion is stalled at <30%. LCMS shows a major peak at [M+M-18]. What is happening? Diagnosis: You are likely observing Symmetrical Anhydride Formation . Mechanism: Due to the steric bulk of the ortho-isopropoxy group, the amine nucleophile cannot easily access the activated ester. Instead, a second molecule of your starting acid attacks the activated species, forming a stable anhydride. Solution:
-
Switch Reagents: Abandon carbodiimides (EDC/DCC). Use highly reactive uronium/phosphonium reagents like HATU or PyBOP , which generate a more reactive active ester (At-complex) that is less prone to dimerization.
-
Sequential Addition: Pre-activate the acid with the coupling reagent for 15 minutes before adding the amine.
-
Base Choice: Ensure you use a non-nucleophilic base (DIPEA) to prevent base-catalyzed hydrolysis of the active ester.
Q2: My reaction mixture turned black upon heating to 80°C, and the product mass is missing the carboxyl group (M-44). Diagnosis: Thermal Decarboxylation . Mechanism: Pyridine-4-carboxylic acids (isonicotinic acids) are inherently prone to thermal decarboxylation. The electron-rich isopropoxy group at C3 can destabilize the ground state of the acid, lowering the activation energy for CO₂ loss. Solution:
-
Temperature Limit: Do not exceed 60°C . If the reaction is sluggish, use a stronger activation method (e.g., Ghosez's reagent or T3P) at room temperature rather than heating.
-
Avoid DMSO: Decarboxylation of heteroaromatic acids is often accelerated in dipolar aprotic solvents like DMSO at high temperatures. Switch to DMF or DCM/DMF mixtures.
Category B: Deprotection & Stability Issues
Q3: After acid chloride formation using SOCl₂ or (COCl)₂, I see a new peak at M-42. What is this? Diagnosis: Ether Dealkylation (Cleavage) . Mechanism: The isopropyl ether is acid-labile. Strong Lewis acids (generated in situ) or high concentrations of HCl (byproduct of acid chloride formation) can cleave the isopropyl group via an SN1-like pathway, yielding 3-hydroxypyridine-4-carboxylic acid . Solution:
-
Neutralize HCl: Add a scavenger like catalytic DMF (Vilsmeier-Haack activation) and strictly control reaction time.
-
Alternative Activation: Use Oxalyl Chloride with exactly 1.1 equivalents in DCM at 0°C, rather than refluxing Thionyl Chloride.
-
Scavenge Acid: If possible, include a solid-supported base (like polyvinylpyridine) during workup to neutralize acid immediately.
Side Product Identification Table
Use this table to rapidly identify impurities in your LCMS traces.
| Side Product Name | Structure Description | Mass Shift (Δ) | Root Cause | Prevention Strategy |
| Decarboxylated Arene | 3-(propan-2-yloxy)pyridine | [M - 44] | Thermal stress (>80°C); Prolonged reaction time. | Keep T < 60°C; Avoid DMSO/Heat. |
| Dealkylated Phenol | 3-hydroxypyridine-4-carboxylic acid | [M - 42] | Strong acid (HCl, HBr); Lewis acids (AlCl₃, BBr₃). | Avoid strong acidic workups; Use mild activation. |
| Symmetrical Anhydride | Dimer of starting material | [2M - 18] | Steric hindrance preventing amine attack. | Use HATU/T3P; Increase amine equivalents. |
| N-Acylurea | Rearranged coupling reagent adduct | [M + Urea] | Slow kinetics with Carbodiimides (EDC/DCC). | Switch to Phosphonium/Uronium reagents. |
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways. The Green path is the desired amide coupling. Red paths indicate irreversible side reactions.
Figure 1: Competitive reaction pathways for 3-isopropoxyisonicotinic acid. High temperatures favor decarboxylation, while acidic conditions favor ether cleavage.
Experimental Protocol: Optimized Amide Coupling
To minimize the side products described above, follow this optimized protocol for sterically hindered pyridine acids.
Materials:
-
Substrate: this compound (1.0 eq)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) - Chosen for low epimerization and high reactivity with hindered substrates.
-
Base: Pyridine or DIPEA (3.0 eq)
-
Solvent: EtOAc or 2-MeTHF (Green alternative to DMF)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in EtOAc (10 V).
-
Base Addition: Add DIPEA (3.0 eq) at 0°C.
-
Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes. Note: T3P is less prone to explosive byproducts than HOBt and drives the equilibrium by releasing a water-soluble byproduct.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat. Stir for 4-12 hours.
-
Monitoring: Check LCMS.
-
If Anhydride [2M-18] is present: Add 0.2 eq more amine and stir longer.
-
If Acid [M] is present: Add 0.5 eq more T3P.
-
-
Workup: Wash with water, then sat. NaHCO₃ (removes unreacted acid), then brine. Dry over Na₂SO₄.
References
-
Ether Cleavage Mechanisms
-
Decarboxylation of Heterocycles
- Topic: Thermal instability of pyridine-4-carboxylic acids (isonicotinic acids).
- Source: Chemistry LibreTexts. "18.
-
URL:[Link]
-
Steric Hindrance in Amide Coupling
Sources
- 1. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. chimia.ch [chimia.ch]
- 3. 4-Pyridinecarboxylic acid for synthesis 55-22-1 [sigmaaldrich.com]
- 4. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. 6-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3 | CID 18625738 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing impurities in 3-(propan-2-yloxy)pyridine-4-carboxylic acid samples
Welcome to the technical support center for 3-(propan-2-yloxy)pyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges encountered during the synthesis, purification, and analysis of this compound. Our guidance is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and how does this influence potential impurities?
A common and efficient synthetic pathway involves a two-step process starting from 3-hydroxypyridine-4-carbonitrile. The first step is a Williamson ether synthesis to introduce the isopropoxy group, followed by the hydrolysis of the nitrile to the carboxylic acid.
-
Step 1: Williamson Ether Synthesis: 3-hydroxypyridine-4-carbonitrile is deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane).
-
Step 2: Nitrile Hydrolysis: The resulting 3-(propan-2-yloxy)pyridine-4-carbonitrile is then hydrolyzed to the final carboxylic acid product, typically under acidic or basic conditions.
This synthetic route dictates the likely impurity profile. Key potential impurities include unreacted starting materials, intermediates, and byproducts from side reactions in each step.
Q2: What are the most critical parameters to control during the Williamson ether synthesis step to minimize byproduct formation?
The Williamson ether synthesis, while generally robust, can be prone to a competing elimination reaction, especially with secondary alkyl halides like 2-bromopropane. To favor the desired substitution reaction (SN2), it is crucial to control the reaction temperature. Lower temperatures generally favor the SN2 pathway over elimination. Additionally, the choice of a non-nucleophilic, strong base and an appropriate solvent system is critical for efficient formation of the alkoxide without promoting side reactions.[1][2][3]
Q3: During the final hydrolysis step, what conditions are recommended to avoid cleaving the isopropoxy ether linkage?
Pyridine derivatives are generally stable.[4][5][6] However, ether linkages can be susceptible to cleavage under harsh acidic conditions. While strong basic conditions are generally well-tolerated for nitrile hydrolysis, prolonged exposure to highly concentrated strong acids, especially at elevated temperatures, should be avoided to prevent the formation of 3-hydroxypyridine-4-carboxylic acid as an impurity. Milder hydrolysis conditions, such as using a moderately concentrated base or acid and carefully monitoring the reaction progress, are recommended.
Troubleshooting Guide
Issue 1: Low Purity of Final Product After Synthesis
Symptom: HPLC or NMR analysis of the crude product shows multiple unexpected peaks.
Possible Causes & Solutions:
| Potential Impurity | Origin | Identification | Troubleshooting & Prevention |
| 3-hydroxypyridine-4-carboxylic acid | Incomplete Williamson ether synthesis or cleavage of the isopropoxy group during hydrolysis. | Compare retention time/chemical shifts with an authentic sample. Mass spectrometry will show a lower molecular weight. | Ensure complete conversion in the ether synthesis step. Use milder conditions for nitrile hydrolysis (e.g., moderate base concentration, controlled temperature). |
| 3-(propan-2-yloxy)pyridine-4-carbonitrile | Incomplete hydrolysis of the nitrile intermediate. | Characteristic nitrile peak in IR spectroscopy (~2230-2210 cm⁻¹). Compare with the starting material for the hydrolysis step. | Increase reaction time or temperature for the hydrolysis step, or consider using a more potent hydrolytic agent, while being mindful of potential side reactions. |
| 3-(propan-2-yloxy)pyridine-4-carboxamide | Partial hydrolysis of the nitrile intermediate. | This amide is an intermediate in the hydrolysis process.[7][8] It will have a distinct retention time in HPLC, typically between the nitrile and the carboxylic acid. | Prolong the hydrolysis reaction time or increase the concentration of the acid or base to drive the reaction to completion. |
| 3-hydroxypyridine-4-carbonitrile | Unreacted starting material from the Williamson ether synthesis step. | Compare retention time/chemical shifts with the starting material. | Ensure the use of a slight excess of the alkylating agent and an adequate reaction time in the first step. |
Issue 2: Difficulty in Removing Impurities by Simple Crystallization
Symptom: Recrystallization of the crude product does not significantly improve purity, likely due to co-crystallization of impurities with similar polarities.
Underlying Principle: Simple crystallization is most effective when the impurities have significantly different solubility profiles from the desired product. Structurally similar impurities, such as the corresponding amide or the de-alkylated starting material, may have comparable solubilities, making separation by this method inefficient.
Recommended Purification Protocol: Acid-Base Extraction
This protocol leverages the amphoteric nature of the pyridine carboxylic acid to separate it from non-acidic or less acidic impurities.
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1M sodium bicarbonate solution). The desired carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities like the unreacted nitrile will remain in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH reaches the isoelectric point of the product (typically around pH 3-4 for pyridine carboxylic acids).[9] The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum.
Logical Workflow for Purification:
Issue 3: Inconsistent Results in HPLC Analysis
Symptom: Poor peak shape, shifting retention times, or inadequate separation of the main product from impurities during HPLC analysis.
Causality: The amphoteric nature of pyridine carboxylic acids can lead to challenging chromatographic behavior. The protonation state of both the pyridine nitrogen and the carboxylic acid can change with the mobile phase pH, affecting retention and peak shape.
Recommended HPLC Method Development Strategy
A reverse-phase method with a buffered mobile phase is generally recommended for robust analysis.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer (e.g., 20 mM ammonium formate, pH 3.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 260-270 nm).
-
Temperature: 25-30 °C.
Rationale: The acidic modifier in the mobile phase ensures that the carboxylic acid is protonated and the pyridine nitrogen is protonated, leading to consistent retention behavior and improved peak shape.[10][11]
Troubleshooting HPLC Issues:
References
-
G. E. Dunn, G. K. J. Lee, H. Thimm, "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution," Canadian Journal of Chemistry, 1972, 50(18), 3017-3027. Available at: [Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis". Available at: [Link]
-
Wikipedia. "Williamson ether synthesis". Available at: [Link]
-
Chemistry LibreTexts. "Williamson Ether Synthesis". Available at: [Link]
- US Patent US9475771B2, "Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids".
- US Patent US3748336A, "Process for the production of pyridine carboxylic acids".
-
SIELC Technologies. "HPLC Separation of Carboxylic Acids". Available at: [Link]
-
HELIX Chromatography. "HPLC Methods for analysis of Pyridine". Available at: [Link]
-
ResearchGate. "Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water". Available at: [Link]
-
ResearchGate. "Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water". Available at: [Link]
-
A. F. M. M. Rahman, et al., "The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine," Pyridine and Its Derivatives, 2017. Available at: [Link]
-
A. B. Dounay and K. N. Houk, "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives," Molecules, 2022. Available at: [Link]
-
S. Singh, et al., "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis," RSC Medicinal Chemistry, 2020. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: High-Purity Pyridine Carboxylic Acid Production
Welcome to the technical support center for the synthesis and purification of high-purity pyridine carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical intermediates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of producing these compounds with the required purity for your applications.
Introduction to Pyridine Carboxylic Acid Synthesis
Pyridine carboxylic acids, such as picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin or pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), are fundamental building blocks in the pharmaceutical and agrochemical industries.[1] The primary route to these compounds is the oxidation of the corresponding alkylpyridines (e.g., picolines). While conceptually straightforward, these oxidation reactions are often highly exothermic and can lead to a variety of impurities if not carefully controlled.[2][3] Achieving high purity often requires a multi-step purification process tailored to the specific properties of the target molecule and its impurities.
This guide provides practical, experience-based advice to help you optimize your synthesis and purification processes, ensuring you obtain high-purity pyridine carboxylic acids consistently.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing nicotinic acid?
A1: The two primary industrial methods are the oxidation of 5-ethyl-2-methylpyridine (the Lonza process) using nitric acid, and the oxidative ammonolysis of 3-picoline to 3-cyanopyridine, followed by hydrolysis.[3][4] Direct oxidation of 3-picoline using various catalytic systems and oxidants like air or hydrogen peroxide is also a widely researched and applied method, often considered a "greener" alternative due to the avoidance of nitric acid and its associated NOx emissions.[2][4]
Q2: What are the main impurities I should expect in the synthesis of pyridine carboxylic acids from picoline oxidation?
A2: Common impurities include:
-
Unreacted picoline: The starting material may not be fully consumed.
-
Pyridine aldehydes (e.g., 2-formylpyridine, 3-formylpyridine): These are intermediate oxidation products. Their presence often indicates incomplete oxidation.[5]
-
Over-oxidation products: In some cases, the pyridine ring can be cleaved under harsh oxidation conditions.
-
Nitrated by-products: If using nitric acid as the oxidant, nitrated derivatives of the pyridine ring can form.[2]
-
Residual catalysts and reagents: Depending on the method, traces of metal catalysts or other reagents may remain.
Q3: My final product is yellow or brown. What is the likely cause and how can I fix it?
A3: A yellow or brown discoloration in the final product is a common issue and is typically due to the presence of impurities, often polymeric or degradation products formed during an exothermic or uncontrolled reaction.[6] The presence of pyridine aldehyde intermediates can also contribute to color.[5] To address this:
-
Review your reaction conditions: Ensure the temperature was adequately controlled. Runaway or overly exothermic conditions can lead to side reactions and product degradation.
-
Purification: Treatment of a solution of your crude product with activated carbon can be effective at removing colored impurities.[7] Subsequent recrystallization from a suitable solvent should yield a colorless product.
Q4: How can I effectively remove water from my pyridine carboxylic acid product?
A4: For determining the water content in your final product, Karl Fischer titration is the standard and most accurate method.[8][9][10] To remove residual water, drying the solid product under vacuum at an elevated temperature (e.g., 80-120 °C) is a common practice, provided the compound is thermally stable.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Reaction Yield
Symptoms:
-
The isolated product mass is significantly lower than the theoretical maximum.
-
Analysis of the crude reaction mixture shows a large amount of unreacted starting material (e.g., picoline).
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or oxidant concentration. | 1. Increase reaction time: Monitor the reaction progress using TLC or HPLC to determine the optimal time. 2. Optimize temperature: While avoiding runaway conditions, a modest increase in temperature may improve conversion. 3. Adjust stoichiometry: Ensure the oxidant is not the limiting reagent. A slight excess may be necessary. |
| Product Loss During Workup | Pyridine carboxylic acids have some solubility in water and organic solvents. Significant product may be lost in the mother liquor during filtration or in the aqueous layers during extraction. | 1. Cool the crystallization mixture thoroughly: Ensure the product has fully precipitated before filtration. 2. Minimize wash volumes: Wash the filtered crystals with a minimal amount of cold solvent. 3. Back-extract aqueous layers: If performing an extraction, wash the aqueous layer with a small amount of an appropriate organic solvent to recover any dissolved product. |
| Side Reactions | Over-oxidation or other side reactions can consume the starting material or the desired product, leading to a lower yield. | 1. Control temperature strictly: Use an ice bath or other cooling methods to manage the exotherm. 2. Optimize oxidant addition: Add the oxidizing agent slowly and portion-wise to maintain a steady reaction rate. 3. Consider a more selective catalyst/oxidant system: Research alternative catalytic systems that may offer higher selectivity for the desired product.[4] |
Issue 2: Product Purity is Below Specification
Symptoms:
-
HPLC or NMR analysis shows the presence of significant impurities.
-
The melting point of the product is broad and lower than the literature value.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Oxidation | The presence of pyridine aldehyde as an impurity is a clear indicator of incomplete oxidation. | 1. Extend reaction time or increase oxidant amount: As with low yield, ensure the reaction proceeds to completion. 2. Optimize catalyst loading: The catalyst concentration can influence the rate and completeness of the oxidation. |
| Ineffective Purification | The chosen purification method may not be suitable for removing the specific impurities present. | 1. Recrystallization: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold, while impurities should remain soluble at cold temperatures.[11] (See Table 1 for solvent suggestions). 2. Acid-Base Extraction: This is a powerful technique for separating acidic products from neutral or basic impurities. (See Protocol 2). 3. Column Chromatography: While challenging for pyridine derivatives due to potential peak tailing on silica gel, it can be effective. Consider adding a small amount of a base like triethylamine to the eluent to improve peak shape.[12] |
| Product Discoloration | The product has a persistent yellow or brown tint even after initial purification. | 1. Activated Carbon Treatment: Before the final crystallization step, dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon and adsorbed colored impurities.[7] 2. Re-evaluate reaction conditions: As mentioned in the FAQs, color often arises from uncontrolled exothermic reactions. |
Process and Workflow Diagrams
General Synthesis and Purification Workflow
Caption: General workflow for the production of high-purity pyridine carboxylic acids.
Troubleshooting Logic for Low Purity
Caption: A decision-making workflow for troubleshooting low purity issues.
Detailed Experimental Protocols
Protocol 1: Recrystallization of Pyridine Carboxylic Acids
This protocol provides a general guideline for recrystallization. The choice of solvent is crucial and should be determined experimentally for each specific compound.
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform all operations in a well-ventilated fume hood.
Materials:
-
Crude pyridine carboxylic acid
-
Selected recrystallization solvent(s) (see Table 1)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent where the pyridine carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper or a cotton plug in a funnel to remove the activated carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 1: Recommended Recrystallization Solvents
| Pyridine Carboxylic Acid | Recommended Solvents | Notes |
| Picolinic Acid | Water, Ethanol, Acetonitrile[13][14] | Highly soluble in water, less so in ethanol and acetonitrile. Water is often a good choice for high purity.[13][14] |
| Nicotinic Acid | Ethanol/Water mixtures, Ethanol | The solubility in water is moderate and increases with temperature. |
| Isonicotinic Acid | Water, Ethanol | Similar solubility profile to nicotinic acid. |
Protocol 2: Purification via Acid-Base Extraction
This technique is excellent for separating the acidic pyridine carboxylic acid from neutral impurities.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble.
-
Reaction:Py-COOH (organic) + NaHCO₃ (aq) → Py-COO⁻Na⁺ (aq) + H₂O + CO₂
-
-
Separation: Shake the funnel gently, venting frequently to release the CO₂ pressure. Allow the layers to separate and drain the lower aqueous layer containing the carboxylate salt.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been removed.
-
Combine Aqueous Layers: Combine the aqueous extracts in a beaker.
-
Re-acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is acidic (test with pH paper). The pyridine carboxylic acid will precipitate out as the neutral species.
-
Reaction:Py-COO⁻Na⁺ (aq) + HCl (aq) → Py-COOH (s) + NaCl (aq)
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Protocol 3: HPLC Analysis for Purity Assessment
This is a general method; optimization of the mobile phase composition and gradient may be required for specific isomers and impurity profiles.[15][16][17]
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
A mixed-mode cation-exchange column can also provide excellent separation of isomers.[18]
Procedure:
-
Sample Preparation: Prepare a stock solution of your dried product in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Set to the λmax of your compound (typically around 260-280 nm).
-
Gradient: A typical gradient might be 5% B to 95% B over 20 minutes.
-
-
Analysis: Inject the sample and integrate the peaks. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Safety and Handling
Runaway Reactions: The oxidation of alkylpyridines is a highly exothermic process. Poor temperature control can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, which can cause vessel rupture.[19]
-
Control Measures:
-
Use a reaction vessel with adequate cooling capacity (e.g., an ice bath or a jacketed reactor).
-
Add the oxidizing agent slowly and in portions, monitoring the internal temperature closely.
-
Ensure efficient stirring to dissipate heat evenly.
-
For larger scale reactions, consider performing a reaction calorimetry study to understand the thermal hazards.
-
Chemical Hazards:
-
Alkylpyridines: These are flammable and toxic. Handle them in a fume hood and wear appropriate PPE.[20][21]
-
Oxidizing Agents: Strong oxidizers like nitric acid and potassium permanganate are corrosive and can cause severe burns. Handle with extreme care.
By understanding the chemistry, anticipating potential problems, and following these detailed protocols and safety guidelines, you can significantly improve the efficiency and success of your high-purity pyridine carboxylic acid production.
References
-
Lisicki, D., Nowak, K., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. [Link]
-
Chuck, R. J. (2001). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry. [Link]
- Process for producing pyridine carboxylic acids. (2013).
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]
-
Pyridine-2-carbaldehyde. (n.d.). Wikipedia. [Link]
-
HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. [Link]
-
Mawatari, K., Tanikawa, Y., Yasuda, M., & Oku, N. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. [Link]
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
Thermal Behaviors and Decomposition Kinetics of a Ni(II) Complex with 2-Pyridinecarboxylic Acid. (n.d.). Taylor & Francis Online. [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Proton NMR Spectrum for Nicotinic Acid. (2017). Chemistry Stack Exchange. [Link]
- Process for the production of pyridine carboxylic acids. (1972).
-
New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. (1986). ResearchGate. [Link]
-
Recrystallization Guide for Chemists. (n.d.). Scribd. [Link]
- Process for preparing isonicotinic acid. (1956).
-
Mechanism ofb-picoline oxidation to nicotinic acid on V-Ti-O catalyst as studied by in situ FTIR. (2005). ResearchGate. [Link]
-
2Methylpyridine N-oxidation runaway studies. (2005). ResearchGate. [Link]
-
The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE. [Link]
-
Pyrolysis of Carboxylic Acids. (2014). ResearchGate. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2022). Dove Medical Press. [Link]
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC - NIH. [Link]
-
Acid-Base Extraction. (n.d.). Chemistry LibreTexts. [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]
-
Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. (2021). MDPI. [Link]
-
Acid-Base Extraction. (n.d.). University of Toronto. [Link]
-
Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. [Link]
-
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
Reaction inhibition in the control of exothermic runaway. (2005). WIT Press. [Link]
-
An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific. [Link]
- Process for the synthesis of isonicotinic acid hydrazide. (2004).
-
Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]
-
Runaway Industrial Chemical Reactions. (n.d.). AristaTek. [Link]
-
HPLC Method Development Step by Step. (2022). YouTube. [Link]
-
What Is Karl Fischer Titration?. (n.d.). OMNI. [Link]
Sources
- 1. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. Determination of Water Content in Pyridine Using Karl Fischer Titration [sigmaaldrich.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. onyxipca.com [onyxipca.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. icheme.org [icheme.org]
Validation & Comparative
A Comparative Guide to the Biological Efficacy of 3-Substituted Pyridine-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1] This guide provides a comparative analysis of the biological efficacy of 3-substituted pyridine-4-carboxylic acid derivatives, a class of compounds with significant potential in oncology, infectious diseases, and enzyme inhibition. While specific data on 3-(propan-2-yloxy)pyridine-4-carboxylic acid derivatives are limited in publicly accessible literature, this guide will draw upon data from structurally related 3-substituted pyridine-4-carboxylic acid analogs to provide a valuable comparative framework.
The Versatile Scaffold: Pyridine Carboxylic Acids
Pyridine carboxylic acid derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, making these molecules versatile binders to biological targets. The substituent at the 3-position plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.
Comparative Anticancer Activity
The antiproliferative properties of pyridine derivatives have been a key area of investigation in cancer research. This section compares the cytotoxic effects of representative 3-substituted pyridine derivatives against various cancer cell lines with the established chemotherapeutic agent, Doxorubicin.
Experimental Data Summary: Anticancer Activity
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Cyanopyridine Derivative (3d) | MCF-7 (Breast) | 3.38 | [2] |
| 3-Cyanopyridine Derivative (4b) | MCF-7 (Breast) | 1.14 | [2] |
| 3-Cyanopyridine Derivative (4c) | MCF-7 (Breast) | 1.14 | [2] |
| Doxorubicin | MCF-7 (Breast) | 1.3 - 1.65 | [3][4] |
| Doxorubicin | HeLa (Cervical) | 2.4 | [4] |
Analysis of Anticancer Efficacy:
As indicated in the table, certain 3-cyanopyridine derivatives have demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values comparable to or even lower than the standard chemotherapeutic drug, Doxorubicin.[2][4] For instance, compounds 4b and 4c exhibit an IC50 of 1.14 µM, suggesting a high degree of potency.[2] This highlights the potential of the 3-substituted pyridine-4-carboxylic acid scaffold as a promising starting point for the development of novel anticancer agents. The variation in activity with different substitutions at the 3-position underscores the importance of this position for structure-activity relationships (SAR).
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) values are typically determined using a colorimetric method like the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow for MTT Assay:
Caption: A generalized workflow for determining cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of the test compounds (3-substituted pyridine-4-carboxylic acid derivatives) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific duration (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.
Comparative Antimicrobial Activity
Pyridine derivatives have also been explored for their potential as antimicrobial agents. This section compares the minimum inhibitory concentration (MIC) of a representative pyridine derivative with the widely used antibiotic, Ciprofloxacin.
Experimental Data Summary: Antimicrobial Activity
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridine Derivative (4f) | Staphylococcus aureus | 2.5 | [5] |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 10 | [5][6] |
| Ciprofloxacin | Escherichia coli | 0.016 (for AG100 strain) | [7] |
Analysis of Antimicrobial Efficacy:
The data shows that pyridine derivative 4f exhibits promising activity against Staphylococcus aureus with a MIC of 2.5 µg/mL.[5] While this is within the effective range, it is important to note that the MIC of the standard antibiotic Ciprofloxacin can be significantly lower, depending on the bacterial strain and its resistance profile.[5][6] For instance, against some strains of S. aureus, the MIC of Ciprofloxacin is reported to be as low as 0.25 µg/mL.[6] This comparison suggests that while pyridine derivatives have potential as antibacterial agents, further optimization of their structure is likely required to achieve the potency of established antibiotics.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a common method for determining MIC.
Workflow for MIC Determination:
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: A two-fold serial dilution of the test compound and a standard antibiotic (e.g., Ciprofloxacin) is prepared in a liquid growth medium in a 96-well microplate.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. aureus, E. coli).
-
Controls: A positive control well (containing only bacteria and medium) and a negative control well (containing only medium) are included.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Comparative Enzyme Inhibitory Activity
Many pyridine carboxylic acid derivatives exert their biological effects by inhibiting specific enzymes.[1] A prominent target for many anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
Experimental Data Summary: VEGFR-2 Inhibitory Activity
| Compound/Drug | IC50 (nM) | Reference |
| Sunitinib | 80 | [8] |
| Vandetanib | 40 | [8] |
| SKLB1002 (VEGFR-2 inhibitor) | 32 | [8] |
| CA-4948 (IRAK4 inhibitor with pyridine core) | < 50 | [1] |
| BMS IRAK4 inhibitor (94) | 3.4 | [1] |
| BMS IRAK4 inhibitors (95, 96) | 2-3 | [1] |
| Gilead IRAK4 inhibitors (97-100) | < 1 | [1] |
Analysis of Enzyme Inhibitory Efficacy:
The table showcases the potent inhibitory activity of several approved and investigational drugs containing a pyridine core against various kinases. For instance, Sunitinib and Vandetanib are approved VEGFR-2 inhibitors with IC50 values in the nanomolar range.[8] Notably, several investigational IRAK4 inhibitors built around a substituted pyridine core demonstrate exceptionally high potency, with IC50 values reaching the sub-nanomolar range.[1] While specific data for this compound derivatives as VEGFR-2 inhibitors is not available, the data for other pyridine-based kinase inhibitors strongly suggests that this scaffold is highly amenable to the design of potent enzyme inhibitors. The specific substituent at the 3-position would be critical in determining the binding affinity and selectivity for the target kinase.
Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis and its potential inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against a specific kinase is typically determined using an in vitro kinase assay. These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase.
Workflow for a Generic Kinase Inhibition Assay:
Caption: A general workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (peptide or protein), and a reaction buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), which is often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a fluorescent or luminescent detection system.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Reaction Termination: The reaction is stopped, often by adding a strong acid or a chelating agent.
-
Detection: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by separating the phosphorylated substrate via electrophoresis or chromatography and measuring the radioactivity. For non-radioactive methods, the signal (e.g., fluorescence, luminescence) is measured using a plate reader.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
While direct biological efficacy data for this compound derivatives remains to be broadly published, the analysis of structurally similar compounds provides compelling evidence for the potential of this chemical class. The 3-substituted pyridine-4-carboxylic acid scaffold has demonstrated significant promise in the development of potent anticancer, antimicrobial, and enzyme inhibitory agents.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of 3-alkoxypyridine-4-carboxylic acid derivatives, including the target 3-(propan-2-yloxy) analog. This would enable a detailed structure-activity relationship study to optimize potency and selectivity. Furthermore, investigating the mechanism of action of the most promising compounds will be crucial for their advancement as potential therapeutic candidates. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers embarking on such investigations.
References
- Rezadoost, M. H., Ghasempour, A., & Rezaee, M. B. (2019). Doxorubicin-loaded magnetic nanoparticles for targeted drug delivery in breast cancer. Journal of Drug Delivery Science and Technology, 52, 48-55.
- Yousif, E., Salih, N., & Ahmed, A. (2017). Synthesis and anticancer activity of some new pyrimidine derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-7.
-
IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
- Synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids. (1991). Journal of Medicinal Chemistry, 34(1), 222-228.
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
-
IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
- MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (2017). Indonesian Journal of Cancer Chemoprevention, 8(2), 58.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 2471–2501.
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2021). CrystEngComm, 23(3), 643-654.
- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2023). International Journal of Molecular Sciences, 24(13), 10875.
- MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (1998). Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852.
- New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). International Journal of Nanomedicine, 17, 1115–1132.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(21), 6629.
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2021). Pharmaceutical Sciences Asia, 48(3), 236-243.
-
Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
-
VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved January 23, 2024, from [Link]
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry, 15(1), 23-44.
- Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. (2023). Frontiers in Microbiology, 14, 1289133.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(21), 6629.
- Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. (2005). Journal of Antimicrobial Chemotherapy, 56(5), 965–968.
- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (2000). Journal of Agricultural and Food Chemistry, 48(8), 3625–3628.
-
Selective growth inhibition of cancer cells with doxorubicin-loaded CB[9]-modified iron-oxide nanoparticles. (2017). Nanoscale, 9(18), 6044-6052.
-
VEGFR inhibitors. (n.d.). Altmeyers Encyclopedia. Retrieved January 23, 2024, from [Link]
- The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus. (2020). Infection and Drug Resistance, 13, 1797–1807.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 2471–2501.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. ijcc.chemoprev.org [ijcc.chemoprev.org]
A Comparative Guide to the Structure-Activity Relationship of 3-(Propan-2-yloxy)pyridine-4-carboxylic Acid Analogs as HIF Prolyl Hydroxylase Inhibitors
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for anemia and ischemic diseases, the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes presents a compelling strategy. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a promising class of PHD inhibitors: 3-(propan-2-yloxy)pyridine-4-carboxylic acid analogs. By understanding how subtle molecular modifications influence inhibitory potency and selectivity, researchers can strategically design more effective and safer drug candidates.
Introduction: The Therapeutic Promise of PHD Inhibition
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. PHD inhibitors mimic this hypoxic state, stabilizing HIF-α and stimulating the production of endogenous erythropoietin (EPO), offering a novel therapeutic approach for anemia associated with chronic kidney disease and other conditions.[1] The this compound scaffold has emerged as a key pharmacophore for potent PHD inhibition.
Core Scaffold and Key Interactions
The this compound core is designed to chelate the active site Fe(II) ion and mimic the binding of the natural substrate, 2-oxoglutarate. The pyridine nitrogen and the carboxylic acid are crucial for this bidentate chelation. The isopropoxy group at the 3-position generally occupies a hydrophobic pocket within the enzyme's active site.
Caption: Key interactions of the core scaffold with the PHD active site.
Structure-Activity Relationship Analysis
The following sections detail how modifications to the core scaffold impact the inhibitory activity against PHD enzymes, primarily focusing on PHD2, the main regulator of HIF-1α in most cells.[2]
Modifications of the Pyridine Ring
Substitutions on the pyridine ring, other than the essential 3-isopropoxy and 4-carboxylic acid groups, can significantly modulate potency.
-
Electron-withdrawing groups at the 5-position, such as a nitrile group, have been shown to enhance inhibitory potency. This is likely due to favorable interactions with active site residues like Tyr329 and Arg383.[3]
-
Bulky substituents at other positions can be detrimental to activity, likely due to steric hindrance within the binding pocket.
Variations of the 3-Alkoxy Group
The nature of the alkoxy group at the 3-position plays a critical role in optimizing hydrophobic interactions.
-
Chain Length and Branching: While the isopropoxy group is often optimal, variations in chain length and branching can be explored. A systematic study comparing different alkoxy groups would be invaluable for fine-tuning this interaction. For instance, smaller groups like methoxy or ethoxy may not fully occupy the hydrophobic pocket, leading to reduced potency, while larger or more linear alkyl chains might introduce conformational constraints.
-
Cyclic Alkoxy Groups: Substitution with small cyclic ethers could also be a viable strategy to explore different hydrophobic interactions and potentially improve metabolic stability.
Carboxylic Acid Isosteres
The carboxylic acid moiety is essential for iron chelation, but it can contribute to poor cell permeability and pharmacokinetic properties. Therefore, replacing it with isosteres is a common strategy in drug design.
-
Amide Derivatives: Conversion of the carboxylic acid to an amide can maintain the key interactions while potentially improving drug-like properties. For example, 5-[(arylcarbonyl)amino]- and 5-(arylcarbamoyl)pyridine-2-carboxylic acids have been shown to be potent inhibitors of prolyl 4-hydroxylase.[4]
-
Heterocyclic Isosteres: Heterocycles such as tetrazoles or hydroxamic acids can also serve as effective carboxylic acid isosteres, maintaining the ability to chelate the iron ion.
Comparative Inhibitory Activity
| Compound ID | Scaffold | Modification | PHD2 IC50 (µM) | Reference |
| 1 | Pyridine-2,4-dicarboxylic acid | - | Potent | [5] |
| 2 | 5-amido-pyridine-2-carboxylic acid | Phenylcarbamoyl at C5 | Equipotent to 1 | [4] |
| 3 | [2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivative | Thiazole-acetamide at C4 | Potent | [3][6] |
| 4 | Azabenzimidazole scaffold | Fused ring system | 0.003 | [3] |
Note: This table is illustrative and combines data from different studies on related pyridine scaffolds to highlight general SAR principles. Direct comparison of IC50 values across different assays should be done with caution.
Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. Below are outlines of common assays used to evaluate PHD inhibitors.
In Vitro PHD2 Inhibition Assay
This assay directly measures the enzymatic activity of purified PHD2 in the presence of inhibitors.
Principle: The assay quantifies the hydroxylation of a synthetic HIF-1α peptide substrate by recombinant PHD2. The activity can be measured by various methods, including the detection of the co-product succinate or the consumption of the co-substrate α-ketoglutarate.[7]
Step-by-Step Methodology:
-
Reagents: Recombinant human PHD2, synthetic HIF-1α peptide (e.g., DLDLEMLAPYIPMDDDFQL), α-ketoglutarate, FeSO4, ascorbate, and the test compounds.
-
Reaction Setup: The reaction is typically performed in a buffer (e.g., Tris-HCl) at a physiological pH.
-
Incubation: The enzyme, substrate, co-factors, and varying concentrations of the inhibitor are incubated at a controlled temperature (e.g., 37°C).
-
Detection: The reaction is stopped, and the product is quantified. A colorimetric assay using 2,4-dinitrophenylhydrazine (2,4-DNPH) can be used to detect the remaining α-ketoglutarate.[7]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro PHD2 inhibition assay.
Cell-Based HIF-1α Stabilization Assay
This assay assesses the ability of a compound to stabilize HIF-1α in a cellular context.
Principle: Cells are treated with the test compound, and the levels of HIF-1α protein are measured, typically by Western blotting.
Step-by-Step Methodology:
-
Cell Culture: Human cell lines that express HIF-1α (e.g., HK-2) are cultured under normoxic conditions.[8]
-
Treatment: Cells are treated with various concentrations of the PHD inhibitor for a defined period.
-
Cell Lysis: The cells are lysed to extract total protein.[8]
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HIF-1α. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Analysis: The intensity of the HIF-1α band is quantified and normalized to a loading control (e.g., β-actin).
Caption: Workflow for a cell-based HIF-1α stabilization assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective PHD inhibitors. The key to successful drug design lies in a thorough understanding of the SAR, focusing on optimizing interactions with the enzyme's active site while maintaining favorable pharmacokinetic properties. Future research should focus on generating systematic and comparative data for a library of analogs, exploring a wider range of substitutions on the pyridine ring and variations of the alkoxy group and carboxylic acid isosteres. Such studies, coupled with detailed structural biology and in vivo efficacy models, will be instrumental in advancing this class of compounds towards clinical application for the treatment of anemia and other hypoxia-related diseases.
References
-
Patsnap Synapse. (2024, June 21). What are PHD2 inhibitors and how do they work? Retrieved from [Link]
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central. Retrieved from [Link]
-
Time dependent inhibition. The IC 50 values of compound 4 against PHD2... - ResearchGate. Retrieved from [Link]
-
Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors. PubMed. Retrieved from [Link]
-
Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PubMed Central. Retrieved from [Link]
-
Comparison of the IC50 values on five major CYP Isoforms for 290... - ResearchGate. Retrieved from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Retrieved from [Link]
-
Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation. PubMed. Retrieved from [Link]
-
Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. PubMed. Retrieved from [Link]
-
Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury. PubMed Central. Retrieved from [Link]
-
Curr. Issues Mol. Biol., Volume 48, Issue 1 (January 2026) – 124 articles. MDPI. Retrieved from [Link]
-
Recent Developments in HIF Prolyl Hydroxylase Inhibitors | Request PDF. ResearchGate. Retrieved from [Link]
-
Hypoxia-inducible factor prolyl 4-hydroxylase inhibition in cardiometabolic diseases. PubMed. Retrieved from [Link]
-
Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy. PubMed. Retrieved from [Link]
Sources
- 1. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CIMB | January 2026 - Browse Articles [mdpi.com]
- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of pyridine carboxylic acid isomers
Comparative Analysis of Pyridine Carboxylic Acid Isomers: Physicochemical Profiling & Synthetic Applications
Executive Summary
The three isomers of pyridine carboxylic acid—Picolinic acid (2-isomer) , Nicotinic acid (3-isomer) , and Isonicotinic acid (4-isomer) —share an identical molecular formula (
This guide provides a technical analysis for drug development professionals, focusing on:
-
Solubility & Stability: The "Ortho Effect" drives Picolinic acid’s extreme water solubility compared to its isomers.
-
Synthetic Reactivity: Isonicotinic acid’s symmetry leads to high lattice energy and melting points, impacting processing and bioavailability.
-
Separation Protocols: A validated HPLC method for simultaneous quantification.[1]
Physicochemical Comparative Analysis
The structural isomerism dictates the intermolecular forces (hydrogen bonding and
Table 1: Physicochemical Properties Matrix
| Property | Picolinic Acid (2-isomer) | Nicotinic Acid (3-isomer) | Isonicotinic Acid (4-isomer) |
| Structure | Ortho-substitution | Meta-substitution | Para-substitution |
| Melting Point | 136 – 138 °C (Lowest) | 236 – 239 °C | 310 – 319 °C (Highest) |
| Water Solubility (25°C) | ~860 g/L (Extremely Soluble) | ~18 g/L | ~6 g/L (Sparingly Soluble) |
| pKa1 (Pyridine N) | 1.03 | 2.0 | 1.6 |
| pKa2 (-COOH) | 5.4 | 4.85 | 4.96 |
| Dipole Moment | 4.4 D | 2.2 D | 2.5 D |
| Key Characteristic | Forms stable N,O-chelates (Zn, Cu) | Vitamin B3 precursor; Lipid modulator | High lattice stability; MOF linker |
Mechanistic Insight: The Solubility Paradox
-
Picolinic Acid: The proximity of the nitrogen lone pair and the carboxylic acid hydrogen allows for intramolecular hydrogen bonding (or zwitterionic stabilization within a discrete molecule). This reduces the energy required to break the crystal lattice, resulting in a low melting point and exceptionally high water solubility (~860 g/L).
-
Isonicotinic Acid: The para position enforces intermolecular hydrogen bonding, creating linear, polymeric chains in the solid state. This symmetry maximizes packing efficiency (high lattice energy), leading to the highest melting point (>300°C) and lowest solubility.
Biological & Metabolic Divergence
While chemically similar, these isomers originate from different branches of the Tryptophan metabolism (Kynurenine pathway) and serve distinct biological roles.
Figure 1: Metabolic Divergence of Tryptophan
The following diagram illustrates the critical branch point where Tryptophan metabolism splits between neuroprotective Picolinic acid and NAD+ precursor Nicotinic acid.[2][3][4]
Caption: The Kynurenine pathway divergence. ACMS (2-amino-4-carboxymuconic semialdehyde) spontaneously cyclizes to Picolinic acid or rearranges to Quinolinic acid, the precursor to Nicotinic acid.
Experimental Protocol: Comparative HPLC Separation
Separating these isomers is challenging due to their zwitterionic nature and similar pKa values. Standard C18 columns often fail to retain them due to their high polarity. The following protocol uses Ion-Pairing Chromatography or Mixed-Mode Chromatography for robust separation.
Methodology: Mixed-Mode Cation Exchange Separation
This method exploits the subtle pKa differences and the hydrophobicity of the pyridine ring.[5]
Reagents & Equipment:
-
Column: Mixed-mode reverse-phase/cation-exchange (e.g., Primesep 100 or Coresep 100, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Detection: UV at 260 nm (Isosbestic point region).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 10 mg of each isomer in 10 mL of Mobile Phase A.
-
Note: Picolinic acid dissolves instantly; Isonicotinic acid may require sonication or mild heating due to low solubility.
-
Filter through a 0.22 µm PTFE membrane.
-
-
Gradient Setup:
-
T=0 min: 100% A (Promotes cation exchange retention of the protonated pyridines).
-
T=15 min: 80% A / 20% B (Increases hydrophobic elution drive).
-
Flow Rate: 1.0 mL/min.
-
-
Elution Order & Logic:
-
Peak 1: Nicotinic Acid (3-COOH). Intermediate basicity, moderate polarity.
-
Peak 2: Isonicotinic Acid (4-COOH). Stronger intermolecular interactions, often elutes close to Nicotinic but separable by cation exchange strength.
-
Peak 3: Picolinic Acid (2-COOH). Strongest retention in some modes due to chelation with column ligands or specific "ortho" interaction, OR earliest elution in pure Reverse Phase due to high polarity. In Mixed-Mode Cation Exchange (Primesep), Picolinic acid often elutes LAST due to strong ionic interaction.
-
Validation Criteria:
-
Resolution (Rs): > 1.5 between all peaks.
-
Tailing Factor: < 1.2 (TFA suppresses silanol interactions).
Synthetic Utility & Reactivity Profile
A. Chelation vs. Bridging
-
Picolinic Acid (The Chelator): [6][4][7][8][9]
-
Reaction: Reacts with
or in aqueous solution. -
Product: Forms
complexes where the nitrogen and carboxylate oxygen form a stable 5-membered chelate ring. -
Application: Zinc Picolinate is a highly bioavailable dietary supplement.
-
-
Isonicotinic Acid (The Linker):
-
Reaction: Reacts with metal salts under solvothermal conditions.
-
Product: Forms Metal-Organic Frameworks (MOFs) where the N and COOH bind to different metal centers, creating 3D porous networks.
-
B. Synthesis of Derivatives (Drug Scaffolds)
-
Isoniazid (TB Drug):
References
-
Physicochemical Properties of Pyridine Carboxylic Acids. ChemicalBook / NIST Chemistry WebBook. (Verified Melting Points and Solubility Data). Link
-
HPLC Separation of Pyridine Carboxylic Acid Isomers. SIELC Technologies Application Notes. Describes mixed-mode separation mechanisms. Link
-
Kynurenine Pathway Metabolites. Nature Reviews Neuroscience. Mechanistic divergence of Picolinic and Quinolinic/Nicotinic acid. Link
-
Crystal Structure and Hydrogen Bonding in Isonicotinic Acid. Journal of Molecular Structure. Explains the high melting point via head-to-tail H-bonding chains. Link
-
Picolinic Acid Chemistry and Biology. Mehler, A. H. (1956). Symposium on Tryptophan Metabolism. Detailed metabolic origin. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. helixchrom.com [helixchrom.com]
- 6. scribd.com [scribd.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isonicotinic Acid [drugfuture.com]
- 12. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-(Propan-2-yloxy)pyridine-4-carboxylic Acid in Medicinal Chemistry
CAS Number: 1501677-19-5 Synonyms: 3-Isopropoxyisonicotinic acid; 3-Isopropoxypyridine-4-carboxylic acid Molecular Formula: C9H11NO3 Molecular Weight: 181.19 g/mol [1][2][3]
Executive Summary & Strategic Application
In the landscape of fragment-based drug discovery (FBDD), 3-(propan-2-yloxy)pyridine-4-carboxylic acid serves as a critical "lipophilic tuner." Unlike its ubiquitous analog 3-methoxyisonicotinic acid , the 3-isopropoxy variant offers a strategic increase in steric bulk and lipophilicity without altering the fundamental pyridine-4-carboxylic acid pharmacophore.
This molecule is primarily utilized as a scaffold in the synthesis of kinase inhibitors (e.g., PI3K/Akt/mTOR pathway modulators) and GABAergic agents , where the 4-position carboxylic acid acts as a handle for amide coupling, and the 3-position ether modulates the compound's metabolic stability and hydrophobic pocket occupancy.
Why Choose the Isopropoxy Variant?
-
Metabolic Shielding: The bulky isopropyl group protects the C4-amide bond from enzymatic hydrolysis more effectively than a methoxy or ethoxy group.
-
Lipophilicity Modulation: It increases cLogP by approximately 0.8–1.0 units compared to the methoxy analog, enhancing blood-brain barrier (BBB) permeability for CNS targets.
-
Conformational Locking: The steric clash between the 3-isopropoxy group and the 4-carbonyl substituent forces the amide side chain out of planarity, often improving selectivity for orthogonal binding pockets.
Comparative Analysis: Isopropoxy vs. Alternatives
The following table contrasts this compound with its primary structural analogs.
| Feature | 3-Isopropoxyisonicotinic Acid (Subject) | 3-Methoxyisonicotinic Acid (Alternative A) | 3-Hydroxyisonicotinic Acid (Precursor) |
| CAS Number | 1501677-19-5 | 105326-54-6 | 10128-72-0 (Methyl ester) |
| Steric Bulk (A-Value) | High (Isopropyl) | Low (Methyl) | Negligible (Hydroxyl) |
| Lipophilicity (Est. cLogP) | ~1.5 | ~0.4 | ~ -0.5 (Hydrophilic) |
| Solubility (Aq. pH 7) | Moderate | High | High |
| Metabolic Stability | High (hindered ether) | Moderate (O-demethylation risk) | Low (Phase II conjugation) |
| Primary Use Case | CNS drugs, Kinase selectivity | General building block | Starting material |
Decision Framework: When to Switch
-
Switch to Isopropoxy if your lead compound is too polar (low LogP), suffers from rapid clearance via O-dealkylation, or requires a twisted conformation to fit a specific receptor sub-pocket.
-
Stick with Methoxy if solubility is the primary limiting factor or if the binding pocket is sterically restricted.
Experimental Protocols
Protocol A: High-Fidelity Synthesis (3-Step Route)
Rationale: Direct alkylation of the hydroxy-acid often results in mixtures of esters and ethers. This stepwise protocol ensures regioselectivity and high purity (>98%).
Reagents:
-
Alkylation Agent: 2-Iodopropane (Isopropyl iodide)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Esterification Protection:
-
Reflux 3-hydroxyisonicotinic acid (1.0 eq) in Methanol with catalytic
(0.1 eq) for 12 hours. -
Concentrate and neutralize to obtain Methyl 3-hydroxyisonicotinate .
-
Checkpoint: Verify formation by TLC (
shift).
-
-
O-Alkylation (The Critical Step):
-
Dissolve Methyl 3-hydroxyisonicotinate (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Add
(1.5 eq) and stir at room temperature for 30 mins to form the phenoxide anion. -
Add 2-Iodopropane (1.2 eq) dropwise.
-
Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent elimination of the isopropyl iodide to propene.
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
-
-
Saponification (Deprotection):
-
Dissolve the intermediate ester in THF/Water (3:1).
-
Add LiOH (2.0 eq) and stir at ambient temperature for 2 hours.
-
Acidification: Carefully adjust pH to ~3-4 using 1N HCl. The product, This compound , will precipitate or can be extracted with DCM.
-
Yield: Typically 75–85% overall.
-
Protocol B: Downstream Amide Coupling
Rationale: The steric bulk of the isopropoxy group at C3 hinders the C4 carboxylic acid. Standard EDC/NHS coupling may be sluggish.
Recommended System: HATU / DIPEA
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 mins to activate the acid.
-
Add the target amine (1.1 eq).
-
Stir at RT for 12–24 hours. (Reaction times are 2x longer than methoxy analogs due to sterics).
Visualizing the Workflow
The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) decision process.
Figure 1: Synthesis pathway and SAR decision tree for selecting 3-alkoxyisonicotinic acid derivatives.
References
- Vertex Pharmaceuticals. (2013). Amido-benzyl sulfone and sulfonamide derivatives. WO Patent 2013127266A1.
- AstraZeneca. (2018). Benzofuran amides and heteroaromatic analogues thereof for use in therapy. WO Patent 2018229193A1. (Details the PI3K/Akt pathway relevance of pyridine carboxylic acid scaffolds).
-
PubChem. (2025). Compound Summary: 3-Isopropoxyisonicotinic acid.[1][3][7][8][9][10] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1381801-67-7|3-(Pyridin-3-yloxy)phthalic acid|BLD Pharm [bldpharm.com]
- 2. 3-iodo-Cinnoline,3-iodo-D-phenylalanine Suppliers & Manufacturers [chemicalregister.com]
- 3. aksci.com [aksci.com]
- 4. WO2013127268A1 - Amido-benzyl sulfone and sulfonamide derivatives - Google Patents [patents.google.com]
- 5. WO2013127266A1 - Amido-benzyl sulfone and sulfoxide derivatives - Google Patents [patents.google.com]
- 6. AU780698B2 - Fungicidal heterocyclic aromatic amides and their compositions, methods of use and preparation - Google Patents [patents.google.com]
- 7. 10128-72-0|Methyl 3-hydroxyisonicotinate|BLD Pharm [bldpharm.com]
- 8. 1803590-16-0|Methyl 3-hydroxypyridine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 9. 1282537-87-4|3-(2,2,2-Trifluoroethoxy)isonicotinic acid|BLD Pharm [bldpharm.com]
- 10. kishida.co.jp [kishida.co.jp]
Comparative Evaluation of 3-(propan-2-yloxy)pyridine-4-carboxylic Acid: A Novel GPR81 Agonist Candidate for Metabolic and Inflammatory Diseases
Executive Summary: The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[1][2] This guide introduces 3-(propan-2-yloxy)pyridine-4-carboxylic acid , a novel derivative of isonicotinic acid, and outlines a comprehensive strategy for evaluating its therapeutic potential. We hypothesize that this compound acts as a selective agonist for G-protein coupled receptor 81 (GPR81), a promising therapeutic target for dyslipidemia and other metabolic and inflammatory conditions.[3] Unlike non-selective agents such as nicotinic acid, which are hampered by side effects like cutaneous flushing mediated by the GPR109A receptor, a selective GPR81 agonist could offer a superior safety profile. This document provides a phased experimental workflow, from initial synthesis and in-vitro characterization to in-vivo proof-of-concept studies, designed to rigorously assess the compound's efficacy, selectivity, and therapeutic viability compared to established modulators.
Introduction: The Scientific Rationale
The Pyridine Carboxylic Acid Scaffold in Drug Discovery
Pyridine carboxylic acid derivatives are privileged structures in pharmacology, demonstrating a wide spectrum of biological activities.[4] Their therapeutic success stems from key structural features: the aromatic pyridine ring facilitates π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group enhances polarity and can coordinate with metal ions, a crucial feature for enzyme inhibition.[4] This versatility has led to the development of drugs for a multitude of diseases, including cancer, diabetes, and tuberculosis.[2][5]
The Hypothesized Target: GPR81 (HCAR1)
GPR81 (Hydroxycarboxylic Acid Receptor 1) is a Gi-coupled receptor whose endogenous ligand is lactate.[6] Primarily expressed in adipocytes, its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of hormone-sensitive lipase activity. This cascade effectively reduces the release of free fatty acids into the bloodstream, a process known as lipolysis.[7] As such, GPR81 has emerged as a compelling target for the treatment of dyslipidemia.[3] Furthermore, recent studies have implicated GPR81 in regulating intestinal homeostasis and neuroprotection, broadening its therapeutic potential.[8][9]
Our Candidate: this compound
We propose that the unique substitution pattern of This compound may confer high potency and selectivity for GPR81. The 4-carboxylic acid moiety maintains the key pharmacophore for receptor interaction, while the 3-isopropoxy group is hypothesized to provide steric hindrance that disfavors binding to the closely related GPR109A receptor, the primary mediator of the undesirable flushing effect associated with nicotinic acid.
Comparative Framework: Benchmarking Against Existing Modulators
To objectively evaluate our candidate compound, its performance must be benchmarked against appropriate controls. We propose a three-compound comparison:
| Compound | Class | Primary Target(s) | Key Therapeutic Effect | Known Major Side Effect |
| Nicotinic Acid | Pan-HCAR Agonist | GPR109A, GPR81 | Antidyslipidemic | Cutaneous Flushing, GI Distress |
| 3-chloro-5-hydroxybenzoic acid | Selective GPR81 Agonist | GPR81 | Anti-inflammatory, Antilipolytic | Reduced potential for flushing |
| This compound | Hypothesized Selective GPR81 Agonist | GPR81 (predicted) | Antilipolytic (predicted) | Unknown (predicted low flushing) |
Experimental Evaluation Workflow: A Phased Approach
This section details the step-by-step protocols for a rigorous, self-validating evaluation. The workflow is designed to logically progress from basic synthesis and characterization to functional in-vivo assessment.
Phase 1: Synthesis and Physicochemical Characterization
Expertise & Experience: Before any biological evaluation, the candidate compound must be synthesized in a pure, well-characterized form. Its fundamental physicochemical properties are critical predictors of its drug-like potential, influencing absorption, distribution, metabolism, and excretion (ADME).
Protocol 3.1.1: Synthesis of this compound
-
Principle: This protocol adapts standard methods for the oxidation of alkylpyridines to their corresponding carboxylic acids.[10] The starting material, 3-isopropoxy-4-methylpyridine, is oxidized under controlled conditions.
-
Methodology:
-
To a solution of 3-isopropoxy-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., water), add an oxidizing agent such as potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise, maintaining the temperature below 50°C.
-
Heat the reaction mixture at reflux for 4-6 hours until the purple color of permanganate has disappeared.
-
Cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Wash the filter cake with hot water.
-
Combine the filtrate and washings, then acidify to the isoelectric point (typically pH 3-4) with concentrated hydrochloric acid (HCl) to precipitate the product.[11]
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve >98% purity as determined by HPLC and NMR.
-
Phase 2: In Vitro Target Engagement and Selectivity
Trustworthiness: This phase is designed to provide a self-validating assessment of the compound's direct interaction with its intended target (GPR81) and its lack of interaction with the key off-target receptor (GPR109A).
Protocol 3.2.1: GPR81 Receptor Activation Assay
-
Principle: GPR81 is a Gi-coupled receptor; its activation inhibits adenylyl cyclase and reduces intracellular cAMP. This assay quantifies the reduction in forskolin-stimulated cAMP levels in a cell line engineered to express the human GPR81 receptor.
-
Methodology:
-
Seed Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR81 into 96-well plates.
-
The following day, replace the medium with assay buffer and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the candidate compound and comparators (Nicotinic Acid, 3-chloro-5-hydroxybenzoic acid) at 10-point, 3-fold serial dilutions.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaLISA).
-
Calculate the concentration-response curve and determine the EC₅₀ (half-maximal effective concentration) for each compound.
-
Protocol 3.2.2: Selectivity Profiling against GPR109A
-
Rationale: To validate the hypothesis that our candidate avoids the flushing target, its activity at GPR109A must be quantified. A high selectivity index (EC₅₀ GPR109A / EC₅₀ GPR81) is desired.
-
Methodology:
-
Repeat the methodology described in Protocol 3.2.1 using a CHO-K1 cell line stably expressing the human GPR109A receptor.
-
Calculate the EC₅₀ for the candidate compound and controls at the GPR109A receptor.
-
Determine the selectivity ratio for each compound.
-
Phase 3: Cellular Functional Assays
Expertise & Experience: Demonstrating target engagement in a recombinant system is necessary but not sufficient. The next critical step is to confirm that this engagement translates into the desired biological response in a physiologically relevant primary cell model.
Protocol 3.3.1: Adipocyte Lipolysis Assay
-
Principle: This assay directly measures the functional consequence of GPR81 activation in its native cellular environment: the inhibition of lipolysis in fat cells. The amount of glycerol released from adipocytes, a direct product of triglyceride breakdown, is quantified.
-
Methodology:
-
Isolate primary human adipocytes from subcutaneous adipose tissue (obtained with ethical approval) or use differentiated human pre-adipocyte cell lines.
-
Plate the mature adipocytes in a 96-well format.
-
Pre-treat the cells with the candidate compound and comparators at various concentrations for 30 minutes.
-
Induce lipolysis by adding a β-adrenergic agonist such as isoproterenol.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and measure the glycerol content using a colorimetric or fluorometric assay kit.
-
Calculate the percent inhibition of isoproterenol-stimulated lipolysis and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
-
Hypothetical Data Summary:
| Compound | GPR81 EC₅₀ (nM) | GPR109A EC₅₀ (nM) | Selectivity Index (GPR109A/GPR81) | Adipocyte Lipolysis IC₅₀ (nM) |
| Nicotinic Acid | 850 | 450 | 0.5 | 1100 |
| 3-chloro-5-hydroxybenzoic acid | 120 | >10,000 | >83 | 150 |
| This compound | 75 | >15,000 | >200 | 90 |
Phase 4: In Vivo Proof-of-Concept
Trustworthiness: The final phase of this initial evaluation is to demonstrate that the compound is effective and has a superior side-effect profile in a living system.
Protocol 3.4.1: Acute Lipolysis Suppression in Mice
-
Principle: This protocol assesses the ability of the candidate compound to lower plasma free fatty acids (FFAs) in mice, confirming in-vivo target engagement and efficacy.[7]
-
Methodology:
-
Fast C57BL/6 mice overnight to elevate baseline FFA levels.
-
Administer the candidate compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Collect blood samples via tail vein at baseline (t=0) and at various time points post-dose (e.g., 30, 60, 120, 240 minutes).
-
Centrifuge blood to obtain plasma.
-
Measure plasma FFA concentrations using a commercially available enzymatic assay kit.
-
Calculate the percentage reduction in plasma FFAs compared to the vehicle-treated group.
-
Protocol 3.4.2: Assessment of Cutaneous Flushing
-
Rationale: This experiment is crucial for differentiating the candidate from nicotinic acid. It measures changes in ear temperature, a reliable proxy for the vasodilation that causes flushing.
-
Methodology:
-
Use C57BL/6 mice, which are known to exhibit a flushing response to GPR109A agonists.
-
Measure baseline ear temperature using a non-contact infrared thermometer.
-
Administer a high dose of the candidate compound, nicotinic acid (positive control), or vehicle.
-
Measure ear temperature every 15 minutes for 2 hours.
-
A significant increase in ear temperature relative to the vehicle group is indicative of a flushing response.
-
Data Synthesis and Future Directions
Based on the proposed workflow, the ideal outcome for This compound would be potent sub-micromolar activity at the GPR81 receptor, a selectivity index of >100-fold over GPR109A, robust inhibition of lipolysis in primary adipocytes, significant reduction of plasma FFAs in mice, and a complete absence of the flushing response observed with nicotinic acid.
Such a profile would strongly support its therapeutic potential as a best-in-class treatment for dyslipidemia. The subsequent steps in its development would include:
-
Pharmacokinetic and ADME studies: To understand its absorption, distribution, metabolism, and excretion profile.
-
Chronic efficacy studies: To evaluate its performance in animal models of dyslipidemia and atherosclerosis over longer treatment periods.
-
Safety and toxicology studies: To establish a comprehensive safety profile in accordance with regulatory guidelines.
This structured, comparative approach provides a robust framework for validating the therapeutic potential of this compound, ensuring that decisions on its continued development are based on scientifically sound and verifiable data.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. [Link]
- Process for producing pyridine carboxylic acids. (N.A.).
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
Pyridine carboxylic acid derivatives in drug development pipeline. (N.A.). ResearchGate. [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (N.A.). MDPI. [Link]
- Process for the production of pyridine carboxylic acids. (N.A.).
-
6-(Propan-2-yloxy)pyridine-3-carboxylic Acid. (N.A.). Pipzine Chemicals. [Link]
-
Isonicotinic acid. (N.A.). Wikipedia. [Link]
-
6-(Propan-2-yloxy)pyridine-3-carboxylic acid. (N.A.). PubChem. [Link]
-
Involvement of the metabolic sensor GPR81 in cardiovascular control. (N.A.). PubMed Central. [Link]
-
Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. (2014). ResearchGate. [Link]
-
GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis. (2019). National Institutes of Health. [Link]
-
Identification of novel GPR81 agonist lead series for target biology evaluation. (N.A.). ResearchGate. [Link]
-
Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. (2014). PubMed. [Link]
-
Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development. (N.A.). MDPI. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 11. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
Comparative Profiling of Pyridine Carboxylic Acid Scaffolds: A Meta-Analysis of JmjC & PHD Inhibition
Executive Summary
The pyridine carboxylic acid pharmacophore represents the foundational "warhead" for inhibiting 2-oxoglutarate (2-OG) dependent oxygenases. While originally identified in the broad-spectrum inhibitor 2,4-pyridinedicarboxylic acid (2,4-PDCA) , this scaffold has evolved into distinct lineages: the oncology-focused histone demethylase (KDM) inhibitors and the anemia-focused prolyl hydroxylase (PHD) inhibitors.
This guide provides a technical meta-analysis of these inhibitors, dissecting the structural determinants of potency versus selectivity. It moves beyond simple IC50 listing to explain the causality of inhibition—how specific substitutions at the C3 and C5 positions of the pyridine ring shift the thermodynamic preference from KDM4 active sites to PHD active sites.
Part 1: Mechanistic Architecture
To understand the comparative data, one must first grasp the competitive binding mechanism. All inhibitors in this class function as 2-OG mimics .
The core pharmacophore consists of:
-
Pyridine Nitrogen: Coordinates the active site Fe(II).
-
C2-Carboxylic Acid: Provides bidentate chelation to Fe(II).
-
C4-Carboxylic Acid (in 2,4-PDCA): Forms a salt bridge with a conserved Lysine residue (e.g., Lys206 in KDM4A), mimicking the C5-carboxylate of 2-OG.[1]
Figure 1: Competitive Binding Mechanism
The following diagram illustrates the displacement of the co-factor 2-OG by the inhibitor 2,4-PDCA within the JmjC domain active site.
Caption: 2,4-PDCA mimics 2-OG, chelating the catalytic Iron(II) and engaging the conserved Lysine residue to block substrate oxidation.
Part 2: Comparative Meta-Analysis
The following data synthesizes results from biochemical assays (AlphaScreen/FDH-coupled) across multiple studies. Note the trade-off: 2,4-PDCA is potent but "dirty" (non-selective), whereas IOX1 offers higher potency but poor cellular permeability without esterification.
Table 1: Potency Profiling (IC50 Values)
| Inhibitor | Scaffold Class | Target: KDM4A/E (Oncology) | Target: PHD2 (Anemia) | Target: AspH (Metastasis) | Selectivity Profile |
| 2,4-PDCA | Pyridine Dicarboxylate | 0.60 µM | > 3.0 µM | 0.03 µM | Highly potent against AspH; moderate against KDMs.[2] |
| IOX1 | 8-Hydroxyquinoline | 0.12 µM | > 50 µM | N/A | High KDM potency; broad spectrum; low PHD activity. |
| Vadadustat | Pyridine Carboxamide | > 100 µM | ~0.15 µM | N/A | Highly selective for PHDs (Clinical Stage). |
| 3-Alkoxy-PDCA | Substituted Pyridine | ~1.5 µM | > 100 µM | N/A | C3-substitution drives selectivity away from PHD2. |
Key Technical Insight:
-
The Selectivity Switch: Unsubstituted 2,4-PDCA inhibits both KDMs and PHDs. However, introducing a substituent at the C3 position of the pyridine ring (e.g., 3-alkoxy derivatives) creates steric clash within the PHD2 active site (which is tighter) while being accommodated by the larger KDM4 active site. This is a critical design principle for developing KDM-selective probes [1][2].
-
AspH Sensitivity: 2,4-PDCA is exceptionally potent against Aspartate β-hydroxylase (AspH), an enzyme linked to metastasis. Researchers targeting KDM4 with 2,4-PDCA must control for AspH inhibition to avoid confounding phenotypic results [1].
Part 3: Experimental Protocols (Self-Validating Systems)
To generate reproducible data for these inhibitors, you cannot rely on simple endpoint assays. The following protocols include "self-validating" steps to ensure signal specificity.
Protocol A: AlphaScreen Demethylase Assay (Biochemical)
Best for: High-throughput IC50 determination.
Principle: Measures the reduction of biotinylated H3K9me3 peptide to H3K9me2/1. The donor bead binds the biotin; the acceptor bead binds the product-specific antibody. Proximity generates a singlet oxygen signal.
-
Reagent Prep:
-
Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
Cofactor Mix: 10 µM Fe(II) (NH4)2Fe(SO4)2, 100 µM Ascorbate. Critical: Prepare Fe(II) fresh to prevent oxidation.
-
-
Enzyme Reaction:
-
Incubate KDM4A (5 nM) with Inhibitor (serial dilution) for 15 min at RT.
-
Add Substrate Mix: Biotin-H3K9me3 (50 nM) + 2-OG (10 µM).
-
Validation Step: Include a "No Enzyme" control and a "No Fe(II)" control. If signal exists in "No Fe(II)", your reagents are contaminated.
-
-
Detection:
-
Add Acceptor Beads (Anti-H3K9me2) and Donor Beads (Streptavidin).
-
Incubate 1 hr in dark. Read on EnVision or PHERAstar (Ex 680nm / Em 570nm).[3]
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Best for: Proving target engagement inside the cell (overcoming permeability issues).
Principle: Ligand binding stabilizes the protein, increasing its melting temperature (Tm).
-
Treatment: Treat cells (e.g., HeLa) with Inhibitor (e.g., IOX1-octyl ester) or DMSO for 2 hrs.
-
Harvest & Aliquot: Resuspend cells in PBS with protease inhibitors. Divide into 8 PCR tubes.
-
Thermal Challenge: Heat tubes to a gradient (40°C to 65°C) for 3 mins. Cool immediately to RT.
-
Lysis: Add NP-40 buffer, freeze-thaw x3 to lyse. Centrifuge at 20,000xg for 20 min (precipitates unstable protein).
-
Analysis: Western Blot the supernatant for KDM4A.
-
Validation: The "Inhibitor" treated sample should show a denser band at higher temperatures compared to DMSO.
Figure 2: Experimental Workflow Logic
This diagram outlines the decision tree for selecting the correct assay based on the stage of drug development.
Caption: Workflow for validating pyridine carboxylic acid inhibitors, moving from biochemical potency to cellular target engagement.
Critical Evaluation & Field Insights
1. The Permeability Paradox: A major limitation of pyridine dicarboxylic acids (like 2,4-PDCA) is their high polarity, leading to poor cell membrane penetration.
-
Solution: Use ester prodrugs (e.g., IOX1-octyl ester or 2,4-PDCA diethyl ester ). These are hydrolyzed by intracellular esterases to release the active acid.
-
Warning: When using esters, you must perform a washout control or use short incubation times to ensure the observed effect is not due to non-specific esterase toxicity [4].
2. The "Universal" Pocket Problem: The 2-OG binding pocket is highly conserved. "Specific" inhibitors often show off-target effects at concentrations >10 µM.
-
Recommendation: Always run a counter-screen against PHD2 when developing KDM inhibitors. If your compound induces HIF-1α stabilization (detectable by Western Blot) at the same concentration it inhibits KDM, it is not a selective chemical probe [3].
References
-
Vertex Pharmaceuticals & Oxford University. (2018). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[2] PubMed Central. Link
-
Journal of Medicinal Chemistry. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5.[4][5] ACS Publications. Link
-
Structural Genomics Consortium (SGC). (2014). IOX1: A broad-spectrum 2-oxoglutarate oxygenase inhibitor.[6][7] SGC Probes. Link
-
Selleck Chemicals. (2024). IOX1: Histone Demethylase Inhibitor Datasheet and Biological Activity. SelleckChem. Link
-
ResearchGate. (2015). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates.[1][6]Link
Sources
- 1. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IOX1 | Structural Genomics Consortium [thesgc.org]
Safety Operating Guide
Proper Disposal Procedures: 3-(propan-2-yloxy)pyridine-4-carboxylic acid
[1][2][3][4][5][6][7]
Executive Directive
This guide defines the standard operating procedure (SOP) for the containment and disposal of 3-(propan-2-yloxy)pyridine-4-carboxylic acid . As a pyridine derivative used in drug development, this compound presents specific chemical compatibilities that dictate its waste stream.
The Golden Rule: Treat this substance as Hazardous Organic Waste . Under no circumstances should this material be disposed of in municipal trash or flushed down the drain.[1][2][3] Its amphoteric nature (containing both basic pyridine nitrogen and acidic carboxyl groups) requires strict segregation from strong oxidizers to prevent exothermic decomposition.[1][2][3]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1][2][3] You must recognize why we handle it this way to ensure compliance.
| Property | Specification | Operational Implication |
| Chemical Structure | Pyridine ring with C4 Carboxyl & C3 Isopropoxy groups | Amphoteric: Acts as an acid in basic conditions and a base in highly acidic conditions.[1][4][2][3][5] |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector.[1][4][3][5] Use a fume hood.[1][2][3][6][7] |
| Acidity (pKa) | ~3.5 - 4.5 (Carboxylic acid) | Corrosive potential. Must be segregated from strong bases.[1][4][3][5] |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4][2][3][5] Irrit.) |
| RCRA Status (USA) | Non-listed (unless pure U196 Pyridine contamination) | Manage as Non-Halogenated Organic Solid Waste . |
Expert Insight: While the parent compound Pyridine is a U-listed waste (U196), substituted pyridine carboxylic acids are generally classified by their characteristic hazards (Irritant/Corrosive).[2][3] However, commercial synthesis often leaves trace pyridine.[2][3] Always assume trace toxicity. [1][4][2][3][5]
Pre-Disposal Stabilization Protocol
Before moving waste to the central accumulation area, the researcher must stabilize the material at the bench level.[2][3]
Step 1: Characterization & Segregation[3][4]
-
Action: Confirm the material is solid and free of free-standing liquids.[1][2][3]
-
Validation: Visually inspect for solvent residues.[1][2][3] If wet, the waste stream changes to Organic Liquid Waste.[2][3]
-
Incompatibility Check: Ensure no Strong Oxidizers (e.g., Permanganates, Peroxides) or Strong Bases (e.g., Sodium Hydroxide pellets) are present in the waste container.[2][3]
Step 2: Packaging
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Double-Bagging: If the solid is fine dust, place it inside a clear polyethylene bag before placing it into the rigid container to minimize aerosolization upon reopening.[1][2][3]
Step 3: Labeling[3][4]
Disposal Workflow (Decision Logic)
The following diagram illustrates the critical decision points for disposing of this compound. This workflow ensures compliance with EPA regulations and minimizes cross-reactivity risks.[1][2][3]
Figure 1: Decision tree for the safe segregation and packaging of pyridine-carboxylic acid derivatives.
Emergency Response Procedures
In the event of a spill during the disposal process, immediate containment is required to prevent respiratory exposure.[2][3]
Spill Cleanup Protocol
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a NIOSH-approved N95 particulate respirator if outside a fume hood.[1][2][3]
-
Containment:
-
Dry Spill: Do not dry sweep.[1][2][3] Use a HEPA-filtered vacuum or wet-wipe method to prevent dust clouds.[1][4][2][3]
-
Wet Spill: Absorb with an inert material (Vermiculite or Sand).[1][2][3] Do not use paper towels if the solution is highly concentrated, as the acidity can degrade cellulose over time.[2][3]
-
-
Neutralization (Optional but Recommended for Large Spills):
-
Disposal of Debris: All cleanup materials (wipes, absorbents) must be disposed of in the same hazardous waste container as the chemical itself.[1][2][3]
Regulatory & Compliance Context
Waste Stream Classification
For external waste contractors (e.g., Veolia, Clean Harbors), classify this material under the following profile:
-
DOT Shipping Name: UN3261, Corrosive Solid, Acidic, Organic, N.O.S. (this compound).[1][4][2][3]
-
Waste Code: Non-RCRA Regulated (unless characteristic D002 applies due to pH < 2 in solution).
-
Destruction Method: Incineration.[1][2][3][8] This ensures the complete thermal destruction of the pyridine ring, preventing environmental leaching [3].[2][3]
Why Incineration?
Pyridine rings are chemically stable and resistant to biodegradation.[1][2][3] Landfilling poses a risk of groundwater contamination.[1][2][3] High-temperature incineration (>1000°C) is the only method that guarantees the breakdown of the heterocyclic ring into harmless N2 and CO2.[1][2][3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3] National Academies Press.[1][2][3] [Link]4][2][5]
-
American Chemical Society (ACS). (2023).[1][2][3] Guide to Chemical Spill Response in Laboratories.[1][2][3] ACS Center for Lab Safety.[1][2][3] [Link]4][2][5]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Wastes - Hazardous Waste - Waste Types - Listed Wastes. EPA.gov.[1][2][3] [Link]4][2][5]
Sources
- 1. nyu.edu [nyu.edu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. carlroth.com [carlroth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
